Phosphodiesterase 10-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H21ClN6O2 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC 名称 |
[2-(6-chloro-3-pyridinyl)-4-propan-2-yloxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-(1-methylimidazol-4-yl)methanone |
InChI |
InChI=1S/C20H21ClN6O2/c1-12(2)29-19-14-9-27(20(28)16-10-26(3)11-23-16)7-6-15(14)24-18(25-19)13-4-5-17(21)22-8-13/h4-5,8,10-12H,6-7,9H2,1-3H3 |
InChI 键 |
QGBWCWQKOWOFMK-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Phosphodiesterase 10A Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of Phosphodiesterase 10A (PDE10A) inhibitors, a class of molecules with significant therapeutic potential for a range of neurological and psychiatric disorders. While the specific compound "Phosphodiesterase 10-IN-2" is not extensively characterized in the available scientific literature, this guide will focus on the well-established mechanisms of action of potent and selective PDE10A inhibitors, providing a robust framework for understanding their physiological effects.
Introduction to Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1][2][3][4][5] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and reward.[1][2][6] This specific localization makes it an attractive target for therapeutic intervention in diseases associated with striatal dysfunction, such as schizophrenia, Huntington's disease, and Parkinson's disease.[1][2][6]
Core Mechanism of Action of PDE10A Inhibitors
The primary mechanism of action of PDE10A inhibitors is the prevention of cAMP and cGMP degradation within medium spiny neurons.[1][7] This leads to an accumulation of these second messengers, thereby amplifying the signaling cascades they mediate.
Key consequences of PDE10A inhibition include:
-
Modulation of Striatal Output Pathways: The striatum is composed of two main output pathways: the direct pathway (expressing D1 dopamine (B1211576) receptors) and the indirect pathway (expressing D2 dopamine receptors). PDE10A inhibitors, by increasing cAMP levels, functionally mimic the effects of both D1 receptor activation and D2 receptor antagonism.[4] This dual action is believed to contribute to their potential antipsychotic effects.[1][8]
-
Enhancement of Corticostriatal Signaling: PDE10A inhibitors have been shown to facilitate corticostriatal synaptic activity, particularly in the indirect pathway neurons.[8] This enhancement may underlie their potential to improve cognitive symptoms in schizophrenia.
-
Regulation of Gene Expression: By increasing cAMP levels, PDE10A inhibitors can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival.[7][9] This can, in turn, modulate the expression of genes critical for neuronal function.
Quantitative Data for Representative PDE10A Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes key quantitative parameters for well-characterized PDE10A inhibitors.
| Compound | Target | IC50 / Kd | Assay Type | Organism | Reference |
| PQ10 | PDE10A | IC50 (cGMP): 0.005 µmol/L | Recombinant enzyme assay | - | [10] |
| IC50 (cAMP): 0.013 µmol/L | [10] | ||||
| BMS-843496 | PDE10A | Kd: 0.15 nM | Radioligand binding assay | Mouse, Monkey | [7] |
Signaling Pathway of PDE10A Inhibition
The following diagram illustrates the central role of PDE10A in regulating cyclic nucleotide signaling in a medium spiny neuron and the impact of its inhibition.
Figure 1. Signaling pathway of PDE10A inhibition in a medium spiny neuron.
Experimental Protocols for Evaluating PDE10A Inhibitors
The characterization of PDE10A inhibitors involves a combination of in vitro and in vivo experimental approaches.
In Vitro Assays
-
Recombinant Enzyme Activity Assays:
-
Objective: To determine the potency (IC50) and selectivity of a compound for PDE10A.
-
Methodology: Recombinant human PDE10A is incubated with the test compound at various concentrations. The hydrolysis of radiolabeled or fluorescently tagged cAMP or cGMP is measured. The concentration of the inhibitor that reduces enzyme activity by 50% is the IC50 value. Selectivity is assessed by performing similar assays with other PDE isoforms.
-
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Kd) of a compound to PDE10A.
-
Methodology: A radiolabeled PDE10A inhibitor (e.g., [3H]BMS-843496) is incubated with brain tissue homogenates or cells expressing PDE10A in the presence of varying concentrations of the unlabeled test compound. The displacement of the radioligand is measured to calculate the binding affinity of the test compound.[7]
-
-
Measurement of Intracellular Cyclic Nucleotide Levels:
-
Objective: To confirm that the inhibitor increases cAMP and/or cGMP levels in a cellular context.
-
Methodology: Cultured cells expressing PDE10A (e.g., striatal neurons or engineered cell lines) are treated with the inhibitor. Intracellular cAMP and cGMP levels are then quantified using methods such as ELISA or FRET-based biosensors.
-
In Vivo Studies
-
Animal Models of Psychiatric and Neurological Disorders:
-
Objective: To evaluate the therapeutic efficacy of the PDE10A inhibitor.
-
Methodology: The compound is administered to animal models that mimic aspects of human diseases. For example, in models of schizophrenia, behaviors such as prepulse inhibition deficits or hyperlocomotion induced by psychostimulants are assessed. In models of Huntington's disease, motor deficits and striatal pathology are evaluated.
-
-
Microdialysis:
-
Objective: To measure the levels of neurotransmitters (e.g., dopamine, glutamate) in the striatum following inhibitor administration.
-
Methodology: A microdialysis probe is implanted into the striatum of a freely moving animal. The inhibitor is administered, and the dialysate is collected and analyzed for neurotransmitter content using techniques like HPLC.
-
-
Electrophysiology:
Experimental Workflow for PDE10A Inhibitor Characterization
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PDE10A inhibitor.
Figure 2. A typical experimental workflow for the characterization of a PDE10A inhibitor.
Conclusion
Inhibitors of PDE10A represent a promising therapeutic strategy for a variety of central nervous system disorders. Their mechanism of action, centered on the elevation of cyclic nucleotide signaling in the striatum, offers a unique approach to modulating the activity of the direct and indirect pathways. A thorough understanding of their pharmacology, guided by the experimental principles outlined in this guide, is essential for the successful development of novel PDE10A-targeted therapeutics. While the specific compound "this compound" requires further characterization, the broader class of PDE10A inhibitors continues to be an area of active and promising research.
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A (PDE10A) localization in the R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphodiesterase 10A Inhibitor Modulates Right Ventricular Outflow Tract Electrophysiological Activities and Calcium Homeostasis via the cGMP/PKG Pathway - ProQuest [proquest.com]
The Function of Phosphodiesterase 10-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 10-IN-2, also known as THPP-4, is a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling. The high expression of PDE10A in the medium spiny neurons of the striatum has positioned it as a significant therapeutic target for central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its potency and selectivity, and detailed experimental protocols for its evaluation.
Introduction to Phosphodiesterase 10A (PDE10A)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of cAMP and cGMP. PDE10A is unique in its high and localized expression in the striatum, a key component of the basal ganglia involved in motor control, cognition, and reward. By degrading cAMP and cGMP, PDE10A modulates signaling pathways downstream of dopamine (B1211576) and other neurotransmitters. Inhibition of PDE10A leads to an increase in both cAMP and cGMP levels, thereby potentiating the signaling cascades mediated by these second messengers. This mechanism has generated significant interest in the development of PDE10A inhibitors for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that competitively binds to the active site of the PDE10A enzyme. This binding prevents the hydrolysis of cAMP and cGMP to their inactive monophosphate forms (AMP and GMP). The resulting elevation of intracellular cAMP and cGMP levels leads to the activation of downstream effectors, including Protein Kinase A (PKA) and Protein Kinase G (PKG), and the phosphorylation of key signaling proteins such as the cAMP response element-binding protein (CREB).
The primary function of this compound is to modulate neuronal activity in the striatum. By increasing cyclic nucleotide signaling, it can influence the activity of both the direct and indirect pathways of the basal ganglia, which are crucial for the regulation of movement and cognitive processes.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of this compound and a closely related analog, THPP-1.
Table 1: In Vitro Potency of this compound (THPP-4) against PDE10A
| Parameter | Value (nM) |
| IC50 | 11.9[1] |
| Ki | 4.5[1] |
Table 2: Selectivity Profile of THPP-1 (a close analog of this compound)
| PDE Isoform | Selectivity (fold vs. PDE10A) |
| PDE6A | 44 |
| Other PDEs | >100 |
Note: Specific selectivity data for this compound (THPP-4) against a full panel of PDE isoforms is not publicly available. The data for THPP-1 is provided as a representative example of the selectivity of this chemical series.
Signaling Pathways
The inhibition of PDE10A by this compound has a significant impact on intracellular signaling cascades within striatal medium spiny neurons. The following diagram illustrates the core mechanism of action.
References
An In-depth Technical Guide to Phosphodiesterase 10-IN-2 and its Target Enzyme, PDE10A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10-IN-2, also known as THPP-4, is a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A).[1][2][3][4] PDE10A is a crucial enzyme in the regulation of cyclic nucleotide signaling, and its inhibition has emerged as a promising therapeutic strategy for a variety of central nervous system (CNS) disorders, particularly schizophrenia.[1][2][4][5][6] This technical guide provides a comprehensive overview of this compound, its target enzyme PDE10A, the associated signaling pathways, quantitative data, and detailed experimental protocols for its characterization.
Target Enzyme: Phosphodiesterase 10A (PDE10A)
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme, meaning it can hydrolyze both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms.[6] A key characteristic of PDE10A is its high expression in the medium spiny neurons of the striatum, a brain region integral to motor control, cognition, and reward processing. This localized expression makes it an attractive drug target, as it allows for focused therapeutic intervention with potentially fewer off-target effects.
The inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP. This, in turn, activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). The activation of these kinases modulates neuronal excitability and gene expression, offering a mechanism to correct dysfunctional signaling in neurological and psychiatric disorders.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound (THPP-4).
| Parameter | Value | Target | Reference |
| Ki | 4.5 nM | PDE10A | [1][2][3][4] |
Signaling Pathways
The primary mechanism of action of this compound is the potentiation of cAMP and cGMP signaling within striatal medium spiny neurons. This has a significant impact on dopamine (B1211576) signaling, a key pathway implicated in schizophrenia.
Dopamine Signaling Pathway in Striatal Medium Spiny Neurons
The striatum is a central component of the basal ganglia and is composed of two main populations of medium spiny neurons (MSNs) that form the direct and indirect pathways.
-
Direct Pathway (D1-MSNs): These neurons express D1 dopamine receptors, which are Gs-coupled. Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of PKA. This pathway is generally associated with facilitating movement.
-
Indirect Pathway (D2-MSNs): These neurons express D2 dopamine receptors, which are Gi-coupled. Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This pathway is generally associated with inhibiting movement.
PDE10A is expressed in both D1- and D2-MSNs and plays a critical role in regulating the levels of cAMP and cGMP in these neurons. By inhibiting PDE10A, this compound increases the levels of these second messengers in both pathways. This leads to a potentiation of D1 receptor signaling and a counteraction of D2 receptor signaling, a profile that is thought to be beneficial in treating the symptoms of schizophrenia.
Experimental Protocols
The characterization of this compound and other PDE10A inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
PDE10A Enzymatic Assay (IMAP Fluorescence Polarization)
This biochemical assay is used to determine the in vitro potency of inhibitors against the PDE10A enzyme. The principle is based on the high-affinity binding of a fluorescently labeled nucleotide monophosphate product to a binding agent, which results in a change in fluorescence polarization.
Materials:
-
Recombinant human PDE10A enzyme
-
IMAP® FP PDE Evaluation Kit (containing fluorescently labeled cAMP or cGMP substrate, binding buffer, and binding agent)
-
Test compound (this compound)
-
DMSO
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Setup:
-
Add the reaction buffer to all wells.
-
Add the test compound dilutions to the appropriate wells.
-
Add the fluorescently labeled substrate (e.g., FAM-cAMP) to all wells at a final concentration below the Km of the enzyme.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the diluted PDE10A enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the enzymatic reaction by adding the IMAP binding solution to all wells.
-
Incubate the plate at room temperature for at least 60 minutes to allow for the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (FP) of each well using a microplate reader (Excitation: 485 nm, Emission: 525 nm for FAM).
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls (no enzyme and no inhibitor).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell-Based pCRE-Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of PDE10A inhibition in a cellular context. Inhibition of PDE10A leads to an increase in intracellular cAMP, which in turn activates the transcription of a luciferase reporter gene under the control of a cAMP response element (CRE).
Materials:
-
HEK293 cells stably expressing human PDE10A
-
pCRE-Luc reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the HEK293-PDE10A cells in appropriate media.
-
Transfect the cells with the pCRE-Luc reporter plasmid using a suitable transfection reagent.
-
Plate the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 6 hours) to allow for gene expression.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to the cell lysates.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold induction of luciferase activity for each concentration of the test compound relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Conclusion
This compound is a high-affinity inhibitor of PDE10A, a key enzyme in the regulation of striatal signaling pathways. Its ability to modulate dopamine signaling through the accumulation of cAMP and cGMP underscores its potential as a therapeutic agent for schizophrenia and other CNS disorders. The experimental protocols detailed in this guide provide a framework for the robust in vitro and cell-based characterization of this compound and other novel PDE10A inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.
References
- 1. Discovery of tetrahydropyridopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of natural product inhibitors of phosphodiesterase 10A as novel therapeutic drug for schizophrenia using a multistep virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Phosphodiesterase 10A (PDE10A) Inhibitors in Cyclic Nucleotide Signaling
Introduction
Phosphodiesterase 10A (PDE10A) is a critical enzyme in cellular signal transduction, primarily due to its function as a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2][3] These two molecules are essential second messengers that mediate a vast array of physiological processes, including neuronal excitability, gene expression, and cell proliferation.[1][3][4] PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, making it a significant therapeutic target for neurological and psychiatric conditions like schizophrenia and Huntington's disease.[2][3][5]
Inhibiting PDE10A prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell.[3] This elevation subsequently activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn modulate cellular function.[1][3] This guide explores the core role of PDE10A inhibitors in cyclic nucleotide signaling, presenting quantitative data for representative inhibitors, detailed experimental protocols for their evaluation, and visual diagrams of the key pathways and workflows.
While the specific compound "Phosphodiesterase 10-IN-2" is not prominently documented in the available literature, this whitepaper will utilize data from well-characterized and selective PDE10A inhibitors, such as PQ10 , to illustrate the principles of action and evaluation methodologies relevant to any potent PDE10A inhibitor.
Data Presentation: Quantitative Analysis of a Representative PDE10A Inhibitor
The efficacy and selectivity of a PDE10A inhibitor are paramount for its therapeutic potential. These characteristics are quantified by measuring its half-maximal inhibitory concentration (IC50) against PDE10A and comparing it to its activity against other phosphodiesterase isozymes. Lower IC50 values indicate higher potency.
The following table summarizes the quantitative data for the selective PDE10A inhibitor PQ10, demonstrating its high potency for PDE10A and significant selectivity over other PDE families.[6]
| PDE Isozyme | Substrate Hydrolyzed | PQ10 IC50 (µmol/L) |
| PDE10A | cGMP | 0.005 |
| PDE10A | cAMP | 0.013 |
| PDE1A | cGMP | >10 |
| PDE1B | cGMP | >10 |
| PDE2A | cGMP | 1.8 |
| PDE3A | cAMP | 2.5 |
| PDE4D | cAMP | >10 |
| PDE5A | cGMP | 0.5 |
| PDE6C | cGMP | >10 |
| PDE7B | cAMP | >10 |
| PDE8A | cAMP | >10 |
| PDE9A | cGMP | >10 |
| PDE11A | cGMP | 0.3 |
| Data sourced from a study on the effects of PDE10A inhibitors on lung tumor cells.[6] |
Signaling Pathways Modulated by PDE10A Inhibition
PDE10A plays a crucial role in maintaining low basal levels of cAMP and cGMP. By inhibiting PDE10A, the degradation of these second messengers is blocked, leading to their accumulation and the subsequent activation of their primary downstream effectors, PKA and PKG. These kinases then phosphorylate a multitude of substrate proteins, altering their activity and triggering diverse cellular responses.
Caption: PDE10A inhibition blocks cAMP/cGMP degradation, enhancing PKA/PKG signaling.
Experimental Protocols
Verifying the efficacy of a PDE10A inhibitor requires a series of well-defined experiments. The two most fundamental assays involve directly measuring the inhibition of the PDE10A enzyme and quantifying the resulting increase in intracellular cyclic nucleotide levels.
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method to determine the IC50 value of a test compound against purified PDE10A enzyme. The assay is based on the principle that a small, fluorescently labeled cAMP substrate tumbles rapidly in solution, emitting depolarized light (low fluorescence polarization, FP). When hydrolyzed by PDE10A to fluorescent 5'-AMP, the product is captured by a larger binding agent, causing it to tumble slowly and emit highly polarized light (high FP).[7][8]
Materials:
-
Purified, recombinant human PDE10A enzyme.[8]
-
Fluorescently labeled substrate (e.g., FAM-cAMP).[7]
-
PDE Assay Buffer.[8]
-
Binding Agent (specific for phosphate (B84403) groups).[7]
-
Test inhibitor compound (e.g., "this compound") at various concentrations.
-
Positive control inhibitor (e.g., Papaverine).[7]
-
96-well microplate (black, low-binding).
-
Fluorescence microplate reader capable of measuring FP.[7]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in PDE Assay Buffer. Also, prepare solutions for "no enzyme" (negative control), "no inhibitor" (positive control), and the positive control inhibitor.
-
Reaction Setup: To each well of the microplate, add the FAM-cAMP substrate (e.g., final concentration of 1 µM).[9]
-
Add Inhibitors: Add the serially diluted test inhibitor, positive control, or buffer to the appropriate wells.
-
Initiate Reaction: Add the diluted PDE10A enzyme to all wells except the "no enzyme" control. The final enzyme concentration should be optimized to yield a robust signal window (e.g., 10-20 pg/µl).[8]
-
Incubation: Incubate the plate at room temperature for a defined period, typically 60 minutes, to allow the enzymatic reaction to proceed.[8]
-
Stop Reaction & Add Binding Agent: Stop the reaction by adding the Binding Agent, which will bind to the hydrolyzed 5'-AMP-FAM.
-
Read Plate: Measure the fluorescence polarization on a microplate reader.
-
Data Analysis: The FP signal is directly proportional to PDE10A activity. Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Measurement of Intracellular cAMP/cGMP Levels
This protocol describes a general method for quantifying changes in intracellular cAMP or cGMP in cultured cells following treatment with a PDE10A inhibitor. It is based on a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).[3][10][11]
Caption: Experimental workflow for measuring intracellular cAMP/cGMP levels.
Materials:
-
Cell line expressing PDE10A (e.g., recombinant HEK293 or striatal neurons).[12]
-
Cell culture medium and supplements.
-
Multi-well cell culture plates (e.g., 96-well or 384-well).[10]
-
Test PDE10A inhibitor.
-
Cell lysis buffer.
-
cAMP or cGMP immunoassay kit (e.g., HTRF, ELISA, cAMP-Glo™).[10][11][13]
-
Microplate reader compatible with the chosen assay format.
Procedure:
-
Cell Plating: Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Remove the culture medium and replace it with a medium containing various concentrations of the PDE10A inhibitor or appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified time (e.g., 15-30 minutes) at 37°C to allow for the accumulation of cyclic nucleotides.[14]
-
Cell Lysis: Aspirate the medium and add cell lysis buffer to each well to release the intracellular contents.[11]
-
Immunoassay:
-
Transfer the cell lysates to the assay plate provided in the kit.
-
Add the detection reagents as per the manufacturer's protocol. In a competitive assay, this typically includes a labeled cyclic nucleotide (the tracer) and a specific antibody (e.g., anti-cAMP antibody).[10]
-
Incubate to allow the sample's endogenous cyclic nucleotides and the tracer to compete for binding to the antibody. The signal generated will be inversely proportional to the amount of cAMP/cGMP in the sample.[10][14]
-
-
Signal Detection: Read the plate on a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP or cGMP. Use this curve to calculate the concentration of the cyclic nucleotide in each cell lysate sample. Plot the concentration against the log of the inhibitor concentration to visualize the dose-dependent increase.[3]
Conclusion
Inhibitors of Phosphodiesterase 10A represent a promising therapeutic strategy for modulating cyclic nucleotide signaling, particularly within the central nervous system. By preventing the degradation of both cAMP and cGMP, these compounds effectively amplify the signaling cascades mediated by PKA and PKG. The technical guide presented here outlines the core principles of PDE10A inhibition, provides a framework for quantitative evaluation using representative inhibitor data, and details the essential experimental protocols required to validate inhibitor efficacy. These methodologies are fundamental for the research, discovery, and development of novel PDE10A-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Advances in targeting cyclic nucleotide phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. cAMP-Glo™ Assay Protocol [promega.com]
- 14. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.sg]
Phosphodiesterase 10A Inhibition: A Technical Guide to Understanding cAMP/cGMP Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a critical enzyme in cellular signal transduction, primarily due to its role in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] These two cyclic nucleotides function as essential second messengers in a myriad of intracellular signaling pathways. PDE10A is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP, although it generally exhibits a higher affinity for cAMP.[3][4]
The expression of PDE10A is highly concentrated in the medium spiny neurons (MSNs) of the striatum, a key region of the brain involved in motor control, cognition, and reward pathways.[1] This localized expression profile has made PDE10A an attractive therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease.[1][5]
Inhibition of PDE10A prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell.[1] This elevation of cyclic nucleotide levels subsequently activates downstream signaling cascades, predominantly through Protein Kinase A (PKA) and Protein Kinase G (PKG).[1] The activation of these kinases modulates neuronal excitability and gene expression, offering a potential mechanism for therapeutic intervention.[1][6]
This technical guide provides an in-depth overview of the core principles of PDE10A-mediated cAMP/cGMP hydrolysis, with a focus on a representative inhibitor, referred to here as Phosphodiesterase 10-IN-2. The guide will detail the quantitative measures of inhibitor potency, provide comprehensive experimental protocols for assessing enzyme activity, and visualize the key signaling pathways and experimental workflows.
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of a phosphodiesterase inhibitor is determined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other PDE isozymes. A highly selective inhibitor is crucial for minimizing off-target effects. The following table summarizes the IC50 values for several well-characterized PDE10A inhibitors, including papaverine (B1678415) and PQ10, against a panel of PDE enzymes. This data provides a comparative view of their potency and selectivity profiles.
| Compound | PDE10A (cAMP) IC50 (µM) | PDE10A (cGMP) IC50 (µM) | Other PDE Isozymes IC50 (µM) | Reference |
| Papaverine | 0.019 | - | PDE3A: >10, PDE3B: >10 | [5][7] |
| PQ10 | 0.013 | 0.005 | PDE1A: >10, PDE1B: >10, PDE2A: >10, PDE3A: >10, PDE4B: >10, PDE5A: >10 | [8] |
| PF-2545920 | - | - | Potent and selective PDE10A inhibitor | [6][8] |
| TAK-063 | - | - | Potent and selective PDE10A inhibitor | [6][9] |
| Compound 8c | 0.028 | - | PDE3A: 2.2, PDE3B: 2.52 | [7] |
Note: A lower IC50 value indicates greater potency. The data for PF-2545920 and TAK-063 are described as potent and selective, with specific IC50 values often found in proprietary company reports.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize PDE10A inhibitors and their effects on cAMP/cGMP hydrolysis.
In Vitro PDE10A Enzyme Activity Assay (Fluorescence Polarization)
This protocol describes a common method for determining the in vitro potency of a PDE10A inhibitor.
Objective: To measure the IC50 value of a test compound (e.g., this compound) against recombinant PDE10A.
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled cAMP or cGMP derivative is used as a substrate. When this substrate is bound by a specific antibody, it tumbles slowly in solution, resulting in a high FP value. When PDE10A hydrolyzes the substrate to its non-cyclic form, the antibody can no longer bind, and the smaller, fluorescently labeled monophosphate tumbles more rapidly, leading to a low FP value. An inhibitor of PDE10A will prevent this hydrolysis, thus maintaining a high FP signal.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP or cGMP substrate
-
Binding agent (e.g., specific antibody)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Test compound (this compound) at various concentrations
-
Vehicle control (e.g., DMSO)
-
96-well microplate (black, low-binding)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer. Also, prepare a vehicle control.
-
In a 96-well plate, add the substrate solution to each well.
-
Add the test inhibitor at various concentrations or the vehicle control to the appropriate wells.
-
Initiate the reaction by adding the diluted PDE10A enzyme to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[10]
-
Stop the reaction by adding the binding agent.[10]
-
Incubate for a further period to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a microplate reader.[10]
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[10]
Measurement of Intracellular cAMP/cGMP Levels (ELISA)
This protocol describes a method for quantifying changes in intracellular cyclic nucleotide levels in response to PDE10A inhibition.
Objective: To measure the accumulation of cAMP and/or cGMP in cells treated with a PDE10A inhibitor.
Principle: This protocol utilizes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify cAMP or cGMP in cell lysates.[1] The assay involves a competition between the cyclic nucleotides in the sample and a fixed amount of labeled cyclic nucleotide for binding to a limited number of specific antibody binding sites.
Materials:
-
Cultured cells (e.g., a cell line expressing PDE10A)
-
PDE10A inhibitor (e.g., this compound)
-
Vehicle control
-
0.1 M HCl for cell lysis[1]
-
Commercially available cAMP or cGMP ELISA Kit
-
Protein Assay Kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cells to the desired confluency and treat them with the PDE10A inhibitor or vehicle for a specified time.[1]
-
Aspirate the media and lyse the cells directly in the plate with 0.1 M HCl.[1]
-
Incubate for 10 minutes at room temperature with gentle shaking.[1]
-
Scrape the cells and centrifuge the lysate at 600 x g for 10 minutes to pellet cellular debris.[1]
-
-
ELISA Protocol (follow the kit manufacturer's instructions):
-
A typical protocol involves adding standards and samples to a microplate pre-coated with an anti-cAMP or anti-cGMP antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-labeled cAMP or cGMP to each well.
-
Incubate for 2-3 hours at room temperature.[1]
-
Wash the plate several times to remove unbound reagents.[1]
-
Add a substrate solution (e.g., TMB) and incubate in the dark for 30-60 minutes.[1]
-
Add a stop solution to terminate the reaction.[1]
-
-
Data Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).[1]
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.[1]
-
Calculate the cAMP or cGMP concentration in the samples from the standard curve.[1]
-
Normalize the cyclic nucleotide concentration to the total protein concentration of the sample.[1]
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Phosphodiesterase 10-IN-2 (THPP-4) for CNS Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Phosphodiesterase 10-IN-2, also known as THPP-4, a potent and selective inhibitor of Phosphodiesterase 10A (PDE10A). This document details its chemical properties, mechanism of action, and its potential application in the research of Central Nervous System (CNS) disorders, particularly schizophrenia.
Introduction to Phosphodiesterase 10A and its Role in CNS Disorders
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region integral to motor control, cognition, and reward processing. This localized expression makes it a compelling therapeutic target for neurological and psychiatric conditions such as schizophrenia and Huntington's disease.[1][2]
Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates downstream signaling pathways, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation of neuronal signaling is believed to be the basis for the therapeutic potential of PDE10A inhibitors.[1]
Chemical Properties and Synthesis of this compound (THPP-4)
This compound, also referred to as THPP-4, is a potent, orally active inhibitor of PDE10A with a reported Ki of 4.5 nM.[3] It belongs to the tetrahydropyridopyrimidine class of compounds and has been investigated for its potential in the treatment of schizophrenia.[3][4]
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the analyzed literature, the general synthesis of related tetrahydropyridopyrimidine inhibitors has been described. The synthesis of a lead compound from this class, THPP-1, has been reported, and it is likely that a similar synthetic route is employed for THPP-4.[4] Researchers interested in the specific synthesis of THPP-4 are encouraged to consult the primary literature from Merck Research Laboratories published around 2012.
Table 1: Chemical and Biological Properties of this compound (THPP-4)
| Property | Value | Reference |
| Compound Name | This compound (THPP-4) | [3] |
| Target | Phosphodiesterase 10A (PDE10A) | [3] |
| Ki | 4.5 nM | [3] |
| Activity | Orally active | [3] |
| Therapeutic Area | Schizophrenia Research | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PDE10A. This inhibition prevents the breakdown of cAMP and cGMP in the medium spiny neurons of the striatum. The resulting increase in cyclic nucleotide levels modulates the activity of downstream effectors, influencing neuronal excitability and gene expression.
In Vitro and In Vivo Research
In Vitro Studies
While specific in vitro selectivity data for this compound against a broad panel of PDE isoforms is not detailed in the reviewed literature, a related compound, THPP-1, exhibits a clean off-target profile.[4] It is anticipated that THPP-4 would also demonstrate high selectivity for PDE10A over other phosphodiesterases.
In Vivo Studies
This compound is reported to be orally active.[3] A related tetrahydropyridopyrimidine analog, THPP-1, has demonstrated excellent pharmacokinetic properties and dose-dependent efficacy in a psychostimulant-induced rat hyperlocomotion assay, a key pharmacodynamic model predictive of antipsychotic activity.[4] THPP-1 also showed fewer preclinical adverse events, such as prolactin secretion, catalepsy, and weight gain, compared to typical and atypical antipsychotics.[4] These findings suggest that this compound likely possesses a favorable in vivo profile for CNS research.
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are proprietary to the discovering institution. However, this section provides representative methodologies for key experiments relevant to the evaluation of PDE10A inhibitors.
In Vitro PDE10A Enzyme Inhibition Assay
This protocol outlines a typical fluorescence polarization (FP) assay to determine the IC50 value of a test compound against PDE10A.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human PDE10A enzyme, and serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the diluted enzyme and test compound to the wells of a microplate.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Add a fluorescently labeled substrate (e.g., FAM-cAMP) to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a binding agent that captures the hydrolyzed substrate.
-
Fluorescence Polarization Measurement: Read the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Conditioned Avoidance Response (CAR) Assay
The CAR assay is a widely used behavioral model to predict the antipsychotic potential of a test compound.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.
Methodology:
-
Acquisition Training: Rats are trained to associate a conditioned stimulus (CS), such as a light or tone, with an aversive unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
Drug Administration: Once the avoidance response is established, animals are treated with either vehicle or varying doses of this compound.
-
Testing: Following a pre-treatment period, the animals are placed back in the shuttle box, and the number of successful avoidance responses during a set number of trials is recorded.
-
Data Analysis: The dose at which the compound significantly reduces the number of avoidance responses without impairing the escape response (moving to the other compartment after the shock has started) is determined.
Conclusion
This compound (THPP-4) is a potent and selective PDE10A inhibitor with promising characteristics for CNS disorder research, particularly in the context of schizophrenia. Its oral activity and the favorable preclinical profile of related compounds suggest its potential as a valuable research tool to further explore the therapeutic utility of PDE10A inhibition. Further disclosure of detailed in vitro and in vivo data will be crucial for its continued development and application in the field.
References
Phosphodiesterase 10-IN-2: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10-IN-2, also known as THPP-4, is a potent and orally active inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), playing a critical role in signal transduction in the brain, particularly in the striatum.[2][3] Its unique expression profile has made it a compelling therapeutic target for central nervous system (CNS) disorders, most notably schizophrenia. This document provides a comprehensive technical guide to the discovery, synthesis, and biological characterization of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its biochemical potency.
| Parameter | Value | Species | Assay Conditions | Reference |
| Ki | 4.5 nM | Human | Recombinant PDE10A2 | [1] |
| Molecular Weight | 412.87 g/mol | N/A | N/A | [1] |
| Molecular Formula | C20H21ClN6O2 | N/A | N/A | [1] |
Signaling Pathway and Mechanism of Action
Inhibition of PDE10A by this compound leads to an accumulation of intracellular cAMP and cGMP. This elevation in second messengers modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways. In the context of the striatum, this modulation of cyclic nucleotide levels is believed to influence the activity of medium spiny neurons, which is a key focus for the development of novel antipsychotic therapies.[2][3]
Synthesis and Discovery
This compound was identified through the systematic optimization of a novel high-throughput screening (HTS) lead. The core structure is a tetrahydropyridopyrimidine scaffold. While the specific, detailed synthesis protocol from the primary publication by Raheem et al. is not publicly available, a general synthetic route for similar compounds involves a multi-step process.
A plausible, generalized synthetic workflow is outlined below. It is important to note that this is a representative synthesis and may not reflect the exact conditions used for the preparation of this compound.
References
- 1. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
Phosphodiesterase 10-IN-2: A Technical Guide to Its Binding Affinity and Core Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Phosphodiesterase 10-IN-2, a potent inhibitor of Phosphodiesterase 10A (PDE10A). The document details its binding affinity, the experimental context for this measurement, and the critical role of PDE10A in cellular signaling pathways relevant to neuropsychiatric disorders.
Quantitative Analysis of Binding Affinity
This compound, also known as THPP-4, demonstrates high-affinity binding to the PDE10A enzyme. The inhibition constant (Ki) is a critical measure of this affinity, with a lower value indicating a stronger interaction.
| Compound | Target | Ki Value | Reference |
| This compound (THPP-4) | PDE10A | 4.5 nM | [1] |
This nanomolar potency highlights this compound as a significant tool for studying the function of PDE10A and as a potential lead compound in drug discovery programs targeting this enzyme.
Experimental Protocol for Determining Binding Affinity
While the specific experimental details for the Ki determination of this compound are detailed in the primary literature, a representative protocol for assessing the potency of PDE10A inhibitors using a fluorescence polarization (FP) assay is described below. This method is widely used in the pharmaceutical industry for its robustness and high-throughput capabilities.
Principle of the Fluorescence Polarization Assay:
The assay measures the inhibition of PDE10A-mediated hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP). In solution, the small fluorescent substrate tumbles rapidly, resulting in low fluorescence polarization. Upon hydrolysis by PDE10A, the resulting linearized nucleotide is captured by a binding agent, forming a larger complex that tumbles more slowly and exhibits high fluorescence polarization. Inhibitors of PDE10A will prevent this conversion, thus maintaining a state of low fluorescence polarization.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Binding Agent (specific for the linearized nucleotide)
-
Test compound (this compound) and control inhibitors
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Workflow:
Data Analysis:
The raw fluorescence polarization data is converted to percent inhibition relative to control wells (no inhibitor). The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the resulting dose-response curve is fitted to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that produces 50% inhibition). The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay.
The Role of PDE10A in Cellular Signaling
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers in cellular signaling. PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward.
The striatum is divided into two main pathways: the direct pathway, which expresses D1 dopamine (B1211576) receptors, and the indirect pathway, which expresses D2 dopamine receptors. The intricate balance between these two pathways is crucial for normal brain function, and its disruption is implicated in various neurological and psychiatric disorders.
cAMP Signaling Pathway in Medium Spiny Neurons:
The binding of dopamine to D1 receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). PDE10A plays a crucial role in terminating this signaling cascade by hydrolyzing cAMP to AMP. Inhibition of PDE10A, therefore, leads to an accumulation of cAMP, prolonged PKA activation, and enhanced downstream signaling.
cGMP Signaling Pathway:
PDE10A also hydrolyzes cGMP, another important second messenger. The cGMP signaling pathway, often initiated by nitric oxide (NO), activates Protein Kinase G (PKG), which has a wide range of cellular effects. By regulating cGMP levels, PDE10A also influences PKG-mediated signaling. Inhibition of PDE10A can therefore also lead to an increase in cGMP and subsequent activation of this pathway.
Conclusion
This compound is a high-affinity inhibitor of PDE10A, a key enzyme in the regulation of cyclic nucleotide signaling in the brain. Its potent Ki value makes it an invaluable tool for elucidating the complex roles of PDE10A in neuronal function and dysfunction. A thorough understanding of its binding characteristics and the signaling pathways it modulates is essential for researchers and drug developers working to create novel therapeutics for neuropsychiatric conditions such as schizophrenia and Huntington's disease, where PDE10A is a promising target.
References
In-Depth Technical Guide: Oral Bioavailability of Phosphodiesterase 10-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10-IN-2, also identified as THPP-4, is an orally active and potent inhibitor of phosphodiesterase 10A (PDE10A) with a reported Ki of 4.5 nM.[1][2] As a target, PDE10A is of significant interest in the development of novel therapeutics for psychiatric and neurodegenerative disorders, particularly schizophrenia. The oral route of administration is highly preferred for patient compliance and convenience in long-term treatment regimens. Therefore, a thorough understanding of the oral bioavailability and pharmacokinetic profile of this compound is critical for its preclinical and potential clinical development. This technical guide provides a comprehensive overview of the available data on the oral bioavailability of this compound, including detailed experimental protocols and a summary of its pharmacokinetic parameters.
Quantitative Pharmacokinetic Data
While publicly available information confirms that this compound is orally active, specific quantitative pharmacokinetic parameters from peer-reviewed publications are not readily accessible in the public domain at this time. The primary literature describing the discovery of a series of tetrahydropyridopyrimidine PDE10A inhibitors, including related compounds, indicates that lead compounds exhibit excellent pharmacokinetic properties upon oral dosing in rats. However, detailed data for this compound (THPP-4) itself remains proprietary or unpublished.
For the purpose of this guide, a template table for the relevant pharmacokinetic parameters is provided below. Researchers are encouraged to populate this table with their own in-house experimental data or as new information becomes publicly available.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
| Parameter | Value | Units |
| Dose | mg/kg | |
| Cmax (Maximum Plasma Concentration) | ng/mL | |
| Tmax (Time to Maximum Concentration) | h | |
| AUC0-t (Area Under the Curve from 0 to t) | ng·h/mL | |
| AUC0-inf (Area Under the Curve to Infinity) | ng·h/mL | |
| t1/2 (Half-life) | h | |
| F% (Oral Bioavailability) | % |
Experimental Protocols
To aid researchers in the design of studies to determine the oral bioavailability of this compound, a detailed, generalized experimental protocol based on standard practices in preclinical pharmacokinetics is provided below.
In Vivo Pharmacokinetic Study in Rats
1. Animal Models:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Age/Weight: Typically 8-10 weeks old, weighing between 200-250g.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.
-
Housing: Maintained in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum. Animals are typically fasted overnight before dosing.
2. Dosing Formulation and Administration:
-
Formulation for Oral (PO) Administration: this compound is typically formulated as a suspension or solution. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. The formulation should be prepared fresh on the day of dosing.
-
Formulation for Intravenous (IV) Administration (for bioavailability determination): For IV administration, the compound is dissolved in a suitable vehicle, such as a mixture of saline, polyethylene (B3416737) glycol (e.g., PEG400), and ethanol. The final solution must be sterile and clear.
-
Dose Level: The dose will depend on the potency and toxicity of the compound. A typical starting dose for a discovery-stage compound might be in the range of 1 to 10 mg/kg for oral administration and 0.5 to 2 mg/kg for intravenous administration.
-
Administration:
-
Oral (PO): Administered via oral gavage using a suitable gavage needle.
-
Intravenous (IV): Administered as a bolus injection or slow infusion into a cannulated vein, typically the tail vein or jugular vein.
-
3. Blood Sample Collection:
-
Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at multiple time points post-dosing. For oral administration, typical time points include: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. For intravenous administration, time points are often more frequent initially: pre-dose, 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Method: Blood is collected from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 4°C, 3000 rpm for 10 minutes) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of this compound are typically determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared for analysis by protein precipitation (e.g., with acetonitrile (B52724) containing an internal standard) followed by centrifugation to remove the precipitated proteins. The supernatant is then analyzed.
-
Quantification: A standard curve is generated using known concentrations of the compound in blank plasma to allow for the accurate quantification of the compound in the study samples.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental analysis with software such as WinNonlin® to determine the key pharmacokinetic parameters listed in Table 1.
-
Oral bioavailability (F%) is calculated using the following formula:
-
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating the oral bioavailability of this compound, the following diagrams are provided.
Diagram 1: PDE10A Signaling Pathway
Caption: PDE10A inhibition by this compound increases cAMP levels.
Diagram 2: Experimental Workflow for Oral Bioavailability Assessment
Caption: Workflow for determining the oral bioavailability of a test compound.
Conclusion
This compound is a promising orally active PDE10A inhibitor. While detailed public data on its oral bioavailability is currently limited, this guide provides a framework for researchers to conduct their own assessments. The provided experimental protocol outlines the necessary steps for a robust in vivo pharmacokinetic study in rats, from animal preparation to bioanalytical methods and data analysis. The visualizations of the PDE10A signaling pathway and the experimental workflow offer a clear understanding of the compound's mechanism of action and the process for evaluating its oral absorption. As research progresses, it is anticipated that more specific data on the oral bioavailability of this compound will become available, further informing its potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with a Representative PDE10A Inhibitor
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental protocols for a representative Phosphodiesterase 10A (PDE10A) inhibitor. For the purpose of this document, we will focus on methodologies applicable to potent and selective PDE10A inhibitors, such as Mardepodect (PF-2545920), which serve as a proxy for "Phosphodiesterase 10-IN-2."
Phosphodiesterase 10A is an enzyme primarily expressed in the medium spiny neurons of the striatum, a brain region crucial for regulating motor control, cognition, and emotional processes.[1] Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), modulating downstream signaling pathways.[1] This mechanism makes PDE10A a target for therapeutic intervention in neurological and psychiatric disorders like schizophrenia and Huntington's disease.[1][2]
Mechanism of Action & Signaling Pathway
Inhibition of PDE10A blocks the hydrolysis of cAMP and cGMP. The subsequent accumulation of these second messengers activates protein kinase A (PKA) and protein kinase G (PKG).[1][3] This activation leads to the phosphorylation of downstream targets, including the GluR1 subunit of the AMPA receptor and the CREB transcription factor, which in turn influences neuronal excitability and gene expression.[1] Systemic administration of PDE10A inhibitors has been shown to cause a robust increase in striatal cGMP levels in mice.[4]
Figure 1: Simplified signaling pathway of PDE10A inhibition.
Quantitative In Vivo Data Summary
The following tables summarize key quantitative data from preclinical in vivo studies with representative PDE10A inhibitors.
Table 1: Pharmacokinetic Parameters of Mardepodect
| Species | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio |
|---|---|---|---|---|---|---|
| Mouse | 1 | p.o. | 0.5 | 250 | 800 | 1.2 |
| Rat | 1 | p.o. | 1.0 | 150 | 750 | 1.0 |
| Dog | 0.3 | p.o. | 2.0 | 50 | 400 | N/A |
Table 2: In Vivo Efficacy of PDE10A Inhibitors in Behavioral Models
| Compound | Animal Model | Behavioral Assay | Dose (mg/kg, p.o.) | Effect |
|---|---|---|---|---|
| Mardepodect | Rat | Conditioned Avoidance Response | 0.3 - 3 | Inhibition of avoidance response |
| JNJ-42314415 | Rat | Apomorphine-induced stereotypy | ED50 | Inhibition |
| THPP-6 | DIO Mice | Food Intake | >1 | Decreased food intake and body weight |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from available preclinical data and serve as a general framework.
Protocol 1: Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of a PDE10A inhibitor in mice or rats.
Materials:
-
PDE10A inhibitor (e.g., Mardepodect)
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) and 2% Tween80 in water for oral administration; 5% N-Methyl-2-pyrrolidone/30% polyethylene (B3416737) glycol-300 in saline for intravenous administration)[2]
-
Male Wistar Han rats or C57BL/6 mice[2]
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS equipment
Procedure:
-
Animal Dosing:
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Brain Tissue Collection (Optional):
-
At the final time point, euthanize the animals and perfuse with saline.
-
Dissect the brain and specific regions of interest (e.g., striatum).
-
Homogenize the tissue and store at -80°C.
-
-
Sample Analysis:
-
Analyze plasma and brain homogenate samples for drug concentration using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Tmax, Cmax, AUC, etc.) using appropriate software.
-
Figure 2: Workflow for a typical rodent pharmacokinetic study.
Protocol 2: Biomarker Analysis in Mouse Brain Tissue
This protocol describes the collection and analysis of brain tissue to measure changes in cGMP levels and protein phosphorylation, which are key downstream markers of PDE10A inhibition.[1][3]
Materials:
-
PDE10A inhibitor
-
Vehicle
-
Mice
-
Liquid nitrogen
-
Cold plate
-
Tissue homogenization buffer
-
Protein assay kit
-
ELISA kit for cGMP
-
Reagents for Western blotting (antibodies for p-DARPP-32, p-GluR1, etc.)[3]
Procedure:
-
Drug Administration and Tissue Collection:
-
Tissue Homogenization:
-
Homogenize the frozen striatal tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
-
cGMP Measurement (ELISA):
-
Use a commercial ELISA kit to measure the concentration of cGMP in the tissue homogenates, following the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein concentration.
-
-
Western Blotting for Protein Phosphorylation:
-
Normalize samples to equal protein concentrations.[3]
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated proteins of interest (e.g., p-DARPP-32, p-GluR1).
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
-
Quantify band intensities and normalize to a loading control.
-
Figure 3: Workflow for biomarker analysis in brain tissue.
Protocol 3: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a behavioral model used to assess the antipsychotic potential of a compound.
Materials:
-
PDE10A inhibitor
-
Vehicle
-
Male rats
-
Shuttle box apparatus with a light/tone conditioned stimulus (CS) and a mild foot shock unconditioned stimulus (US)
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS (e.g., light and tone) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, deliver a mild foot shock (US) through the grid floor.
-
The rat can escape the shock by moving to the other compartment.
-
Repeat this procedure for a set number of trials per session until the animals reach a stable performance criterion (e.g., >80% avoidance).
-
-
Testing:
-
Administer the PDE10A inhibitor or vehicle at various doses.
-
After a predetermined pretreatment time, place the rat in the shuttle box and begin the test session.
-
Record the number of avoidance responses, escape failures, and inter-trial crosses.
-
-
Data Analysis:
-
Analyze the data to determine if the PDE10A inhibitor significantly reduces the number of avoidance responses compared to the vehicle-treated group, which is indicative of antipsychotic-like activity.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay of Phosphodiesterase 10-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control and cognitive function.[2] Inhibition of PDE10A leads to an increase in intracellular cAMP and cGMP levels, thereby modulating downstream signaling pathways. This has positioned PDE10A as a promising therapeutic target for neurological and psychiatric disorders, such as schizophrenia and Huntington's disease.[2][3]
Phosphodiesterase 10-IN-2 (also known as THPP-4) is a potent and selective inhibitor of PDE10A.[4] To evaluate the cellular activity of this compound and other PDE10A inhibitors, a robust and reliable cell-based assay is essential. This document provides detailed application notes and protocols for a cell-based assay to characterize PDE10A inhibitors using a cAMP response element (CRE) driven luciferase reporter gene assay in a stable human embryonic kidney (HEK293) cell line expressing human PDE10A.
Principle of the Assay
The cell-based assay for PDE10A inhibitors is designed to measure the functional consequence of PDE10A inhibition in a cellular context. The assay utilizes a HEK293 cell line stably expressing human PDE10A. These cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE).
In this system, inhibition of PDE10A leads to an accumulation of intracellular cAMP. The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element Binding Protein (CREB). Activated CREB binds to the CRE sequence in the reporter plasmid, driving the expression of luciferase. The resulting luminescence is directly proportional to the level of PDE10A inhibition and can be quantified to determine the potency of inhibitor compounds.[1][3]
Signaling Pathway
The signaling pathway underlying the cell-based assay for this compound is initiated by the inhibition of PDE10A. This leads to an increase in intracellular cAMP, which triggers a cascade of events culminating in the expression of a reporter gene.
Figure 1: PDE10A Signaling Pathway in the CRE-Luciferase Assay.
Experimental Workflow
The experimental workflow for the this compound cell-based assay involves several key steps, from cell line generation to data analysis.
Figure 2: Experimental Workflow for the PDE10A Cell-Based Assay.
Data Presentation
The potency of this compound and other PDE10A inhibitors is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50). The following table summarizes the available potency data for selected PDE10A inhibitors.
| Compound | Target | Assay Type | Potency (Ki/EC50) | Reference |
| This compound (THPP-4) | PDE10A | Enzymatic | 4.5 nM (Ki) | [4] |
| Papaverine | PDE10A | Enzymatic | 35 nM (IC50) | [5] |
| PF-2545920 (Mardepodect) | PDE10A | Enzymatic | 0.37 nM (IC50) | [3] |
Experimental Protocols
Protocol 1: Generation of a Stable HEK293 Cell Line Expressing PDE10A
-
Vector Construction : Subclone the full-length human PDE10A cDNA into a mammalian expression vector containing a selectable marker, such as neomycin resistance.
-
Transfection : Transfect HEK293 cells with the PDE10A expression vector using a suitable transfection reagent.
-
Selection : Two days post-transfection, begin selection by adding G418 (neomycin analog) to the culture medium at a pre-determined optimal concentration.
-
Clonal Selection : Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days, until distinct antibiotic-resistant colonies are visible.
-
Expansion and Validation : Isolate individual colonies and expand them. Validate PDE10A expression in the selected clones by Western blotting and a functional enzymatic assay.
Protocol 2: CRE-Luciferase Reporter Assay for PDE10A Inhibitors
-
Cell Culture : Culture the stable HEK293-PDE10A cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and the appropriate concentration of G418 for selection maintenance.
-
Transient Transfection :
-
One day before the assay, seed the HEK293-PDE10A cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
On the day of the assay, transiently transfect the cells with a CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Preparation :
-
Prepare a stock solution of this compound and control compounds (e.g., papaverine, PF-2545920) in 100% DMSO.
-
Perform serial dilutions of the compounds in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Compound Treatment :
-
After 4-6 hours of transfection, carefully remove the transfection medium from the cells.
-
Add the diluted compounds to the respective wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known PDE10A inhibitor).
-
-
Incubation : Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay :
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis :
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Logical Relationship of Assay Design
The design of this cell-based assay is based on a logical progression from the molecular target to a measurable output. The inhibition of the target enzyme (PDE10A) leads to a change in the level of a second messenger (cAMP), which in turn activates a signaling pathway (PKA-CREB) that drives the expression of a reporter gene (luciferase), resulting in a quantifiable signal (luminescence).
Figure 3: Logical Flow of the PDE10A Cell-Based Assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Phosphodiesterase 10-IN-2 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended use of "Phosphodiesterase 10-IN-2," also known as THPP-4, for in vivo studies in mice. This document outlines the mechanism of action, recommended dosage, administration protocols, and key downstream markers for assessing target engagement.
Introduction
This compound (THPP-4) is a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A) with a reported Ki of 4.5 nM.[1][2] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in various intracellular signaling pathways.[3] The enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a brain region critical for motor control, cognition, and reward processing.[3] Due to its specific localization, PDE10A has emerged as a significant therapeutic target for neurological and psychiatric conditions, most notably schizophrenia.[1][2] Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn influence neuronal excitability and gene expression.[3]
Mechanism of Action
This compound exerts its effects by binding to the catalytic site of the PDE10A enzyme, preventing the breakdown of cAMP and cGMP. The subsequent increase in the intracellular concentrations of these cyclic nucleotides leads to the activation of downstream signaling pathways. A key pathway involves the activation of PKA by cAMP. PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), which is a transcription factor involved in neuronal plasticity and survival.[4][5] Another critical component of this pathway is the Dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). When phosphorylated by PKA at Threonine 34, DARPP-32 becomes a potent inhibitor of Protein Phosphatase-1 (PP1).[6][7][8] This inhibition of PP1 amplifies the effects of PKA, leading to a sustained phosphorylation state of its substrates.[6][8]
Recommended Dosage and Administration
While the seminal paper by Raheem et al. (2012) describes the discovery of this compound (THPP-4), it does not provide specific in vivo dosage information for mice.[1] However, based on preclinical studies of other potent, orally active PDE10A inhibitors, a starting dose range can be recommended. It is crucial to perform a dose-response study to determine the optimal dosage for your specific mouse model and experimental endpoint.
| Parameter | Recommendation | Notes |
| Starting Dose Range | 1 - 10 mg/kg | Based on analogous PDE10A inhibitors. A dose-finding study is essential. |
| Administration Route | Oral Gavage | "this compound" is reported to be orally active. |
| Dosing Frequency | Once daily | Typical for many orally administered small molecules in preclinical studies. Pharmacokinetic studies are recommended to determine the optimal dosing interval. |
Experimental Protocols
Preparation of Dosing Solution for Oral Gavage
Given that "this compound" is likely a hydrophobic compound, a multi-component vehicle is recommended to ensure a stable and homogenous suspension for accurate dosing.
Materials:
-
This compound (THPP-4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300) or Polyethylene glycol 400 (PEG400)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Recommended Vehicle Composition: A commonly used vehicle for oral administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300/400, Tween-80, and saline.[9]
| Component | Percentage (v/v) |
| DMSO | 5 - 10% |
| PEG300/400 | 30 - 40% |
| Tween-80 | 1 - 5% |
| Saline | 45 - 64% |
Protocol:
-
Calculate the required amount of compound: Determine the total volume of dosing solution needed and the desired final concentration based on the dose (mg/kg), the average weight of the mice, and the gavage volume (typically 5-10 mL/kg).
-
Initial Dissolution: Weigh the calculated amount of this compound and dissolve it completely in the required volume of DMSO. Vortex or sonicate briefly if necessary to ensure full dissolution.
-
Add Solubilizer: To the DMSO solution, add the required volume of PEG300 or PEG400. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add the required volume of Tween-80 to the mixture and mix again to ensure a uniform solution.
-
Final Dilution: Slowly add the sterile saline to the mixture while continuously vortexing to reach the final desired volume. This should result in a stable suspension or solution.
-
Storage: Prepare the dosing solution fresh daily. If storage is necessary, store at 4°C and protect from light. Before each use, vortex the solution to ensure homogeneity.
In Vivo Administration Protocol
-
Animal Handling: Acclimatize mice to handling for several days prior to the start of the experiment to minimize stress.
-
Fasting: For oral dosing, it is common to fast the animals overnight (with free access to water) to ensure an empty stomach, which can improve drug absorption and reduce variability.[10]
-
Dosing: Administer the prepared solution of this compound or the vehicle control via oral gavage using an appropriately sized gavage needle.
-
Monitoring: Observe the animals for any adverse effects following administration.
Assessment of Target Engagement
To confirm that this compound is effectively inhibiting PDE10A in vivo, it is essential to measure downstream markers of target engagement.
| Marker | Methodology | Expected Outcome |
| cAMP/cGMP Levels | ELISA or RIA on brain tissue homogenates (striatum) | Increased levels of cAMP and cGMP in the striatum of treated mice compared to vehicle controls.[3] |
| Phospho-CREB (pCREB) | Western Blot or Immunohistochemistry on striatal tissue | Increased phosphorylation of CREB at Serine 133.[4] |
| Phospho-DARPP-32 (pDARPP-32) | Western Blot on striatal tissue | Increased phosphorylation of DARPP-32 at Threonine 34.[6][7] |
Disclaimer
The recommended dosages and protocols provided in this document are based on the available scientific literature for analogous compounds. It is imperative that researchers conduct their own dose-response and pharmacokinetic studies to determine the optimal experimental conditions for "this compound" in their specific mouse models. The vehicle composition may also require optimization based on the solubility and stability of the specific batch of the compound being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preparing "Phosphodiesterase 10-IN-2" for In Vitro Research: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and use of "Phosphodiesterase 10-IN-2," a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the striatum of the brain, making it a significant target for the development of therapeutics for neurological and psychiatric disorders, such as schizophrenia.
"this compound," also known as THPP-4, offers a valuable tool for in vitro studies aimed at understanding the role of PDE10A in cellular signaling and for the screening and characterization of novel PDE10A inhibitors.
Quantitative Data Summary
For ease of comparison, the key quantitative data for "this compound" are summarized in the table below.
| Parameter | Value | Notes |
| Alternate Name | THPP-4 | |
| Target | Phosphodiesterase 10A (PDE10A) | |
| Ki | 4.5 nM[1][2] | A measure of the inhibitor's binding affinity to the target enzyme. |
| IC50 | 11.9 nM[3] | The concentration of the inhibitor required to reduce the activity of the PDE10A enzyme by 50%. |
| Solubility | Soluble in DMSO | For in vitro studies, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). |
| Storage | Store at -20°C | Protect from light and moisture to maintain stability. |
PDE10A Signaling Pathway
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) to their inactive 5'-monophosphate forms. By doing so, PDE10A plays a critical role in terminating the signaling cascades initiated by these second messengers. Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This activation modulates the phosphorylation of various substrate proteins, ultimately leading to changes in gene expression and neuronal excitability.
Caption: PDE10A signaling pathway and the mechanism of action of "this compound".
Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for preparing "this compound" and conducting in vitro experiments to assess its activity and effects on cellular signaling.
Caption: A logical workflow for the in vitro use of "this compound".
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Protocol:
-
Stock Solution (10 mM): a. Allow the vial of "this compound" to equilibrate to room temperature before opening. b. Weigh the required amount of the compound in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, for 1 mg of a compound with a molecular weight of 400 g/mol , add 250 µL of DMSO. d. Vortex the solution until the compound is completely dissolved. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.
-
Working Solutions: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution. b. Prepare serial dilutions of the stock solution in the appropriate assay buffer to achieve the desired final concentrations for your experiment. c. It is recommended to prepare fresh working solutions for each experiment.
In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle of a competitive assay where the hydrolysis of a fluorescently labeled cAMP or cGMP substrate by PDE10A is monitored.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)
-
PDE assay buffer (consult manufacturer's recommendation, typically contains Tris-HCl, MgCl2, and a reducing agent)
-
Binding agent (specific for the fluorescent product)
-
"this compound" working solutions
-
Positive control inhibitor (e.g., Papaverine)
-
96-well or 384-well black, low-binding microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Reagent Preparation: a. Dilute the recombinant PDE10A enzyme to the optimal concentration in cold PDE assay buffer. The optimal concentration should be determined empirically to be in the linear range of the assay. b. Dilute the fluorescently labeled substrate to the desired concentration (typically at or below the Km value for the enzyme) in PDE assay buffer. c. Prepare a series of dilutions of the "this compound" working solutions and the positive control inhibitor in PDE assay buffer.
-
Assay Procedure: a. Add the PDE assay buffer to all wells. b. Add the "this compound" dilutions or positive control to the respective wells. For control wells, add assay buffer (for 100% activity) or a known potent inhibitor (for 0% activity). c. Add the diluted PDE10A enzyme to all wells except the "no enzyme" control wells. d. Initiate the enzymatic reaction by adding the diluted fluorescently labeled substrate to all wells. e. Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes), protected from light. f. Stop the reaction by adding the binding agent to all wells. g. Incubate for a further 15-30 minutes at room temperature to allow for the binding to reach equilibrium.
-
Data Analysis: a. Measure the fluorescence polarization (mP) of each well using the microplate reader. b. Calculate the percent inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_no_enzyme) / (mP_100%_activity - mP_no_enzyme)) c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Intracellular cAMP/cGMP Measurement (ELISA)
This protocol describes the measurement of intracellular cAMP or cGMP levels in cultured cells following treatment with "this compound".
Materials:
-
Cell line expressing PDE10A (e.g., striatal neurons or a transfected cell line)
-
Cell culture medium and supplements
-
"this compound" working solutions
-
Cell stimulation agent (e.g., forskolin (B1673556) for cAMP, or a nitric oxide donor like SNP for cGMP)
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
Commercially available cAMP or cGMP ELISA kit
-
Protein assay kit (e.g., BCA)
-
Microplate reader for absorbance measurements
Protocol:
-
Cell Culture and Treatment: a. Seed the cells in a 96-well plate and culture until they reach the desired confluency. b. Pre-treat the cells with various concentrations of "this compound" for a specified period (e.g., 30-60 minutes). c. Stimulate the cells with the appropriate agent (e.g., forskolin or SNP) for a short period (e.g., 10-15 minutes) to induce cAMP or cGMP production.
-
Cell Lysis and Sample Preparation: a. Aspirate the cell culture medium. b. Add cell lysis buffer (e.g., 0.1 M HCl) to each well and incubate for 10-15 minutes at room temperature with gentle shaking to lyse the cells and inhibit phosphodiesterase activity. c. Centrifuge the plate to pellet cell debris. d. Collect the supernatant containing the cell lysate. e. If required by the ELISA kit protocol, acetylate the samples and standards to increase assay sensitivity. f. Determine the protein concentration of each lysate for normalization.
-
ELISA Procedure: a. Follow the instructions provided with the commercial cAMP or cGMP ELISA kit. This typically involves: i. Adding standards and samples to the antibody-coated microplate. ii. Adding a horseradish peroxidase (HRP)-conjugated cAMP or cGMP tracer. iii. Incubating the plate to allow for competitive binding. iv. Washing the plate to remove unbound reagents. v. Adding a substrate solution (e.g., TMB) to develop a colorimetric signal. vi. Stopping the reaction with a stop solution.
-
Data Analysis: a. Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm). b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of cAMP or cGMP in each sample from the standard curve. d. Normalize the cyclic nucleotide concentration to the protein concentration of the corresponding cell lysate. e. Plot the normalized cAMP or cGMP levels against the concentration of "this compound" to determine its effect on intracellular second messenger levels.
By following these detailed protocols and utilizing the provided information, researchers can effectively prepare and use "this compound" for a variety of in vitro studies to further elucidate the role of PDE10A in health and disease.
References
Application Notes and Protocols for Phosphodiesterase 10-IN-2 Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of Phosphodiesterase 10-IN-2 (also known as THPP-4), a potent and orally active inhibitor of phosphodiesterase 10A (PDE10A), in rodent models. The protocols and data presented are intended to serve as a starting point for preclinical research in neuroscience, oncology, and metabolic diseases.
Disclaimer: Limited publicly available in vivo data exists for this compound (THPP-4). The quantitative data and specific protocols provided below are largely based on studies of other closely related and well-characterized PDE10A inhibitors, such as THPP-1 and CPL500036. Researchers should perform initial dose-response and pharmacokinetic studies to determine the optimal parameters for this compound in their specific experimental models.
Introduction
Phosphodiesterase 10A is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a significant target for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1] Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.[1]
Signaling Pathway
Inhibition of PDE10A by compounds like this compound prevents the hydrolysis of cAMP and cGMP. This leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which plays a crucial role in neuronal plasticity and survival.
Caption: PDE10A Inhibition Signaling Pathway.
Quantitative Data Summary
The following tables summarize representative quantitative data for the administration of PDE10A inhibitors in rodents. This data is compiled from studies using compounds structurally and functionally similar to this compound and should be used as a reference for initial experimental design.
Table 1: Pharmacokinetic Parameters of PDE10A Inhibitors in Rats (Oral Administration)
| Parameter | CPL500036[2] | THPP-1[3] | Notes |
| Dose (mg/kg, p.o.) | 3 | Not Specified | Single oral gavage. |
| Cmax (ng/mL) | 135 ± 21 | Not Reported | Peak plasma concentration. |
| Tmax (h) | 1.0 | Not Reported | Time to reach Cmax. |
| AUC (ng·h/mL) | 486 ± 123 | Not Reported | Area under the curve. |
| Oral Bioavailability (%) | Good | Excellent | General assessment from studies. |
| Brain to Plasma Ratio | 0.49 | Not Reported | Indicates blood-brain barrier penetration. |
Table 2: Recommended Starting Doses for Administration Routes in Rodents
| Administration Route | Dosage Range | Species | Vehicle Examples | Notes |
| Oral Gavage (p.o.) | 1 - 10 mg/kg | Rat, Mouse | 0.5% Methylcellulose (B11928114) in sterile water; 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Orally active compound. Daily administration for chronic studies is common.[4][5] |
| Intraperitoneal (i.p.) | 0.3 - 3 mg/kg | Rat, Mouse | Sterile saline with 5-10% DMSO; 10% DMSO and 40% hydroxypropyl-β-cyclodextrin | For systemic administration when oral route is not preferred.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration in rodents.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Vortex mixer
-
Analytical balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3 mg/kg) and the number and weight of the animals. The final volume for oral gavage should not exceed 10 mL/kg for rats and mice.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
Prepare the 0.5% methylcellulose vehicle: Slowly add the methylcellulose powder to sterile water while continuously stirring or vortexing to prevent clumping and ensure a homogenous solution.
-
Create a paste: Add a small amount of the vehicle to the weighed powder in a mortar and triturate with a pestle to form a smooth paste. This helps to ensure the compound is well-dispersed.
-
Form the suspension: Gradually add the remaining vehicle to the paste while continuously mixing or vortexing until a homogenous suspension is achieved.
-
Storage: It is recommended to prepare the dosing solution fresh daily. If temporary storage is necessary, store at 2-8°C, protected from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol details the standard procedure for administering a compound via oral gavage to a mouse.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches, with a ball tip)
-
1 mL syringe
-
Animal scale
Procedure:
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel phosphodiesterase 10A inhibitor THPP-1 has antipsychotic-like effects in rat and improves cognition in rat and rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain-Penetrant, Orally Bioavailable Microtubule-Stabilizing Small Molecules Are Potential Candidate Therapeutics for Alzheimer’s Disease and Related Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Cancer Therapeutics Reach Critical Commercial and Clinical Inflection Points | INN [investingnews.com]
- 6. Inhibition of Phosphodiesterase 10A Alleviates Pain-like Behavior in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Phosphodiesterase 10A (PDE10A) Inhibitors in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound "Phosphodiesterase 10-IN-2" is not available in the public domain. Therefore, these application notes and protocols are based on the broader class of Phosphodiesterase 10A (PDE10A) inhibitors, with a focus on well-characterized compounds such as Papaverine (B1678415) and MP-10. Researchers should use this information as a guide and optimize protocols for their specific PDE10A inhibitor of interest.
Introduction to PDE10A and its Role in Behavior
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and emotional regulation.[2] By inhibiting PDE10A, the levels of intracellular cAMP and cGMP increase, which can modulate neuronal activity and downstream signaling pathways. This mechanism has made PDE10A an attractive target for the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[3]
Behavioral assays in animal models are crucial for evaluating the therapeutic potential and side-effect profile of PDE10A inhibitors. These assays can assess a compound's effects on psychosis-related behaviors, cognition, anxiety, and motor function.
Data Presentation: Quantitative Effects of PDE10A Inhibitors in Behavioral Assays
The following tables summarize the quantitative data from studies on two representative PDE10A inhibitors, Papaverine and MP-10, in various behavioral assays.
Table 1: Effects of Papaverine in Rodent Behavioral Assays
| Behavioral Assay | Species | Dose Range | Administration Route | Key Findings | Reference |
| Prepulse Inhibition (PPI) | Rat (Sprague-Dawley & Wistar) | 3, 10, 30 mg/kg | Not specified | Failed to reverse apomorphine- and amphetamine-induced PPI deficits. | [4] |
| Locomotor Activity | Rat (Sprague-Dawley) | 30 mg/kg | Not specified | Significantly reduced spontaneous and amphetamine-induced hyperlocomotion. | [4] |
| Body Temperature | Rat (Sprague-Dawley) | 30 mg/kg | Not specified | Strongly reduced core body temperature. | [4] |
| Blood-Brain Barrier Permeability | Rat | 0.20% intracarotid infusion | Intracarotid | Dose-dependent disruption of the blood-brain barrier. | [5] |
Table 2: Effects of MP-10 in Rodent Behavioral Assays
| Behavioral Assay | Species | Dose Range | Administration Route | Key Findings | Reference |
| Novel Object Recognition (NOR) | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | Limited public data available for this specific assay. | |
| Elevated Plus Maze (EPM) | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | Limited public data available for this specific assay. | |
| Prepulse Inhibition (PPI) | Not specified in abstracts | Not specified in abstracts | Not specified in abstracts | Limited public data available for this specific assay. |
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
Caption: PDE10A signaling pathway in a medium spiny neuron.
General Experimental Workflow for Behavioral Assays
Caption: A generalized workflow for conducting behavioral assays with drug administration.
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses cognitive function, specifically recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6]
Materials:
-
Open field arena (e.g., 40 x 40 x 40 cm for mice).[7]
-
Two sets of identical objects (A and B), and one novel object (C). Objects should be of similar size and material, but different shapes and colors. They should be heavy enough that the animal cannot move them.
-
Video recording and analysis software.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Habituation (Day 1):
-
Acclimatize the animals to the testing room for at least 30-60 minutes.
-
Place each animal individually into the empty open field arena and allow it to explore for 5-10 minutes.[6]
-
Clean the arena with 70% ethanol between each animal.
-
-
Training/Familiarization (Day 2):
-
Place two identical objects (A+A) in opposite corners of the arena.
-
Administer the PDE10A inhibitor or vehicle at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[6]
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
Return the animal to its home cage.
-
Clean the arena and objects with 70% ethanol.
-
-
Testing (Day 2 or 3):
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), replace one of the familiar objects with a novel object (A+C). The position of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Clean the arena and objects with 70% ethanol.
-
Data Analysis:
-
Discrimination Index (DI): (T_novel - T_familiar) / (T_novel + T_familiar)
-
A positive DI indicates that the animal remembers the familiar object and prefers the novel one. A DI of zero suggests no preference, potentially indicating a memory deficit.
Elevated Plus Maze (EPM) Test
The EPM test is used to assess anxiety-like behavior in rodents. It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8]
Materials:
-
Elevated plus maze apparatus, typically with two open arms and two closed arms (with walls), elevated from the floor (e.g., 50 cm).[8] For mice, arm dimensions can be around 30 cm long x 5 cm wide.[9]
-
Video recording and analysis software.
-
70% ethanol for cleaning.
Procedure:
-
Habituation:
-
Acclimatize the animals to the testing room for at least 30-60 minutes. The room should be dimly lit.[8]
-
-
Testing:
-
Administer the PDE10A inhibitor or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the closed arms.[8]
-
Allow the animal to freely explore the maze for 5 minutes.[8]
-
Record the session with a video camera positioned above the maze.
-
After the 5-minute session, return the animal to its home cage.
-
Clean the maze thoroughly with 70% ethanol between animals.[10]
-
Data Analysis:
-
Time spent in open arms vs. closed arms: Anxiolytic compounds typically increase the time spent in the open arms.
-
Number of entries into open arms vs. closed arms: Anxiolytic compounds may increase the number of entries into the open arms.
-
Total arm entries: Can be used as a measure of general locomotor activity.
Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, which is the ability of the nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in disorders like schizophrenia. The test measures the extent to which a weak auditory stimulus (prepulse) can inhibit the startle response to a subsequent loud noise (pulse).[4]
Materials:
-
Startle response system, consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.[11]
-
Animal holder.
Procedure:
-
Acclimation:
-
Acclimatize the animals to the testing room for at least 30 minutes.
-
Place the animal in the holder within the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[11]
-
-
Testing Session:
-
Administer the PDE10A inhibitor or vehicle at a predetermined time before the test.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-pulse trials: A weak prepulse stimulus (e.g., 74, 78, 82, or 86 dB for 20 ms) is presented shortly before the 120 dB pulse (e.g., 100 ms (B15284909) inter-stimulus interval).[12]
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (amplitude of the animal's flinch) is recorded for each trial.
-
Data Analysis:
-
Percent Prepulse Inhibition (%PPI): 100 - [ (Startle response on prepulse-pulse trial) / (Startle response on pulse-alone trial) ] x 100
-
A higher %PPI indicates better sensorimotor gating. Antipsychotic-like compounds are expected to reverse deficits in PPI induced by psychomimetic drugs (e.g., apomorphine (B128758) or amphetamine).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of papaverine-mediated blood-brain barrier disruption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Elevated plus maze protocol [protocols.io]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 12. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
Handling and storage instructions for "Phosphodiesterase 10-IN-2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10-IN-2, also known as THPP-4, is a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling. Due to its high expression in the medium spiny neurons of the striatum, PDE10A is a significant target for the development of therapeutics for neurological and psychiatric disorders, including schizophrenia. A related compound, PDE10A-IN-2 hydrochloride, is a highly selective and orally available PDE10A inhibitor with potential applications in pulmonary arterial hypertension research.[1] This document provides detailed handling and storage instructions, quantitative data, and experimental protocols for the use of this compound and related PDE10A inhibitors.
Chemical and Physical Data
Quantitative data for "this compound" (THPP-4) and the related "PDE10A-IN-2 hydrochloride" are summarized below for easy comparison.
| Property | This compound (THPP-4) | PDE10A-IN-2 hydrochloride |
| Synonyms | THPP-4 | --- |
| Primary Indication | Schizophrenia Research | Pulmonary Arterial Hypertension Research[1] |
| Potency (Ki) | 1 nM (human PDE10A) | Not specified |
| Potency (IC50) | Not specified | 2.8 nM[1][2] |
| Selectivity | Selective for PDE10A | >3500-fold against other PDE subtypes[1][2] |
| Solubility | Soluble in DMSO | DMSO: 100 mg/mL (159.48 mM) (ultrasonic recommended)[1] |
| Storage (Solid) | Store at -20°C for long-term | Store at -20°C for long-term |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1][3] |
| Oral Bioavailability | Excellent in preclinical species | Up to ~50% in Sprague-Dawley rats[1] |
| Half-life (T1/2) | Not specified | 5.2 hours (p.o.) in Sprague-Dawley rats[1] |
| Max Plasma Conc. (Cmax) | Not specified | 272 ng/mL in Sprague-Dawley rats[1] |
Handling and Storage Instructions
Receiving and Initial Handling:
-
Upon receipt, store the solid compound at -20°C.
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Stock Solution Preparation:
-
"this compound" (THPP-4) and "PDE10A-IN-2 hydrochloride" are soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
For "PDE10A-IN-2 hydrochloride," to achieve a 100 mg/mL solution, ultrasonic treatment may be necessary.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
Prepare stock solutions in a sterile environment.
-
Once prepared, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Storage of Stock Solutions:
-
For "this compound" (THPP-4), store stock solutions at -80°C for up to two years or at -20°C for up to one year.
-
For "PDE10A-IN-2 hydrochloride," store stock solutions at -80°C for up to six months or at -20°C for one month.[1][3] Ensure the vials are tightly sealed and protected from moisture.
Signaling Pathway
Inhibition of PDE10A by "this compound" prevents the degradation of cAMP and cGMP. This leads to the accumulation of these second messengers, which in turn activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG). This activation modulates neuronal excitability and gene expression.
References
Phosphodiesterase 10-IN-2: A Comprehensive Technical Resource for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Phosphodiesterase 10-IN-2, a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A). This resource is intended to support research and development efforts by providing key technical data, application notes, and detailed experimental protocols.
Introduction
This compound is a valuable research tool for investigating the role of PDE10A in various physiological and pathological processes. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1] Notably, PDE10A is highly expressed in the medium spiny neurons of the striatum, a brain region critically involved in motor control, cognition, and reward.[1][2] Inhibition of PDE10A has emerged as a promising therapeutic strategy for neurological and psychiatric disorders, particularly schizophrenia, by modulating dopaminergic and glutamatergic signaling pathways.[1][3]
Physicochemical and Pharmacological Properties
A summary of the available quantitative data for this compound is presented below. This information is crucial for experimental design, including solution preparation and determining appropriate in vitro and in vivo concentrations.
| Property | Value | Reference |
| Chemical Name | This compound (THPP-4) | [3] |
| CAS Number | 1257051-56-1 | [3] |
| Mechanism of Action | Potent and selective inhibitor of PDE10A | [3] |
| Inhibition Constant (Ki) | 4.5 nM | [3] |
| Activity | Orally active | [3] |
| Primary Application | Research of schizophrenia | [3] |
| Storage | Store at -20°C for long-term storage. | General recommendation for similar compounds. Specific supplier recommendations should be followed as indicated on the Certificate of Analysis. |
| Solubility | Soluble in DMSO. | General recommendation for similar compounds. Empirical determination for specific experimental buffers is recommended. |
| Purity | >98% (typically) | General information from suppliers of similar research chemicals. Please refer to the supplier's Certificate of Analysis for lot-specific data. |
Application Notes
This compound is a versatile tool for a range of in vitro and in vivo studies aimed at understanding the function of PDE10A and evaluating its potential as a therapeutic target.
In Vitro Applications
-
Enzyme Inhibition Assays: To determine the potency and selectivity of this compound against PDE10A and other phosphodiesterase isoforms.
-
Cell-Based Assays: To investigate the downstream cellular effects of PDE10A inhibition in relevant cell lines (e.g., neuronal cells). This includes measuring changes in intracellular cAMP and cGMP levels and the phosphorylation status of downstream signaling proteins like CREB.
In Vivo Applications
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models.
-
Pharmacodynamic Studies: To assess the in vivo target engagement and downstream effects of this compound in the central nervous system.
-
Behavioral Models of Schizophrenia: To evaluate the efficacy of the compound in animal models that mimic the positive, negative, and cognitive symptoms of schizophrenia.[3] Relevant models include the conditioned avoidance response, prepulse inhibition of the startle reflex, and the novel object recognition test.[3]
Experimental Protocols
Detailed protocols for key experiments are provided below to facilitate the use of this compound in your research.
In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the inhibitory activity of a compound against the PDE10A enzyme. The assay is based on the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
This compound
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the microplate.
-
Add 10 µL of recombinant PDE10A enzyme diluted in Assay Buffer to each well. .
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Reaction: Add 5 µL of FAM-cAMP substrate solution (in Assay Buffer) to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Readout: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based cAMP/cGMP Measurement Assay (ELISA)
This protocol outlines a method to quantify changes in intracellular cyclic nucleotide levels in response to PDE10A inhibition.
Materials:
-
A suitable cell line expressing PDE10A (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase inhibitor (e.g., IBMX) as a positive control
-
Lysis buffer
-
Commercially available cAMP and cGMP ELISA kits
-
Microplate reader
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., forskolin (B1673556) to increase cAMP) for a defined period (e.g., 15 minutes).
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the ELISA kit manufacturer.
-
ELISA Procedure: Perform the ELISA for cAMP or cGMP on the cell lysates following the kit's protocol. This typically involves a competitive binding assay.
-
Readout: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of cAMP or cGMP in each sample based on the standard curve. Normalize the data to the protein concentration of the cell lysate.
In Vivo Novel Object Recognition (NOR) Test in Rats
The NOR test is used to assess cognitive function, specifically recognition memory, which is often impaired in schizophrenia. This protocol is adapted for evaluating the pro-cognitive effects of this compound in a rodent model of schizophrenia.
Animals:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
Apparatus:
-
An open-field arena (e.g., 60 cm x 60 cm x 40 cm) made of a non-porous material.
-
A variety of objects that are different in shape, color, and texture, but similar in size and complexity. The objects should be heavy enough that the rats cannot displace them.
Protocol:
-
Habituation (Day 1-2):
-
Handle the rats for 5 minutes each day for several days before the experiment.
-
On two consecutive days, place each rat individually into the empty open-field arena for 10 minutes to allow for habituation to the environment.
-
-
Familiarization Phase (Day 3):
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) 60 minutes before the familiarization phase.
-
Place two identical objects (A and A) in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for 5 minutes.
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being directed at the object at a distance of ≤ 2 cm.
-
-
Inter-Trial Interval (ITI):
-
Return the rat to its home cage. The duration of the ITI can be varied to test short-term or long-term memory (e.g., 1 hour or 24 hours).
-
-
Test Phase (Day 3, after ITI):
-
Place one familiar object (A) and one novel object (B) in the same locations as in the familiarization phase.
-
Place the rat back in the arena and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI) for each rat: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathway
Inhibition of PDE10A by compounds like this compound leads to an increase in the intracellular levels of cAMP and cGMP. In striatal medium spiny neurons, this has a significant impact on dopamine (B1211576) receptor signaling. Specifically, increased cAMP levels enhance the activity of Protein Kinase A (PKA), which potentiates signaling through the D1 receptor pathway and dampens signaling through the D2 receptor pathway. This modulation of the direct and indirect pathways of the basal ganglia is thought to underlie the therapeutic potential of PDE10A inhibitors in schizophrenia.
References
Troubleshooting & Optimization
"Phosphodiesterase 10-IN-2" solubility issues in aqueous buffer
Welcome to the technical support center for Phosphodiesterase 10-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as THPP-4, is a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A) with a reported Ki (inhibition constant) of 4.5 nM.[1] It is a small molecule with the chemical formula C20H21ClN6O2 and a molecular weight of 412.87.[1] Due to its role in modulating cyclic nucleotide signaling pathways, it is utilized in research, particularly in studies related to schizophrenia.[1][2]
Q2: I'm observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What is causing this?
A2: this compound is sparingly soluble in aqueous buffers.[3] Precipitation upon dilution of an organic solvent stock (like DMSO) into an aqueous buffer is a common issue for many organic molecules with low aqueous solubility.[4][5] This occurs because the compound is significantly less soluble in the final aqueous environment compared to the concentrated organic stock solution. The troubleshooting section below provides detailed steps to address this.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For creating a high-concentration stock solution, an organic solvent such as Dimethyl Sulfoxide (DMSO) is recommended.[4][6] It is a universal solvent capable of dissolving many polar and non-polar compounds.[6]
Q4: What is the maximum recommended concentration of DMSO in a cell-based assay?
A4: To minimize solvent-induced artifacts or toxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically at or below 0.5%.[4] It is crucial to include a vehicle control (the same concentration of DMSO in the assay medium without the compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Solubility Issues in Aqueous Buffer
This guide provides a systematic approach to addressing solubility challenges with this compound.
Initial Solubility Assessment
If you are experiencing precipitation or suspect incomplete dissolution, it is crucial to systematically assess the compound's solubility.
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Solvent Addition: Add a measured volume of your aqueous buffer of choice (e.g., PBS, pH 7.2) to achieve a concentration higher than your intended final working concentration.
-
Agitation: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles.
-
Further Steps (if not dissolved):
-
Centrifugation: If particles remain, centrifuge the sample to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS). The measured concentration represents the kinetic solubility under these conditions.[5]
Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer | The compound's solubility limit in the final aqueous solution is exceeded. | 1. Lower the Final Concentration: Attempt to work at a lower final concentration of this compound. 2. Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while continuously vortexing or stirring the buffer.[4] This rapid mixing can help prevent localized high concentrations that lead to precipitation. 3. Use a Co-solvent: For challenging cases, consider preparing an intermediate dilution in a solution containing a co-solvent like PEG300 or a surfactant like Tween-80 before the final dilution into the aqueous buffer.[7] Note that these additives may affect your experimental system and should be tested with appropriate controls. |
| Cloudiness or visible particles in the final solution | Incomplete dissolution or precipitation over time. | 1. Confirm Stock Solution Clarity: Ensure your initial DMSO stock solution is fully dissolved and free of particulates. If necessary, briefly sonicate the stock solution. 2. Prepare Fresh Dilutions: Aqueous solutions of sparingly soluble compounds may not be stable for long periods.[8] Prepare fresh dilutions immediately before use. 3. Filter the Final Solution: If appropriate for your assay, you can filter the final diluted solution through a 0.22 µm syringe filter to remove any precipitate. Be aware that this will reduce the actual concentration of the compound in your working solution. |
| Inconsistent experimental results | Variable amounts of dissolved compound due to inconsistent preparation methods. | 1. Standardize Protocol: Strictly adhere to a standardized protocol for preparing your working solutions, including solvent volumes, mixing times, and temperatures. 2. Perform Solubility Testing: Determine the solubility limit in your specific assay buffer and ensure your working concentration is below this limit.[5] |
Quantitative Data Summary
Specific public data on the aqueous solubility of this compound is limited. The table below provides solubility information for related compounds and general guidelines. Researchers should experimentally determine the solubility in their specific buffer systems.
| Compound | Solvent | Solubility | Notes |
| This compound | Aqueous Buffers | Sparingly soluble[3] | Quantitative data not readily available. Experimental determination is recommended. |
| PDE10A-IN-2 hydrochloride | Not specified | Improved solubility compared to the free base[9] | The hydrochloride salt form often enhances aqueous solubility. |
| Related PDE Inhibitor (Rolipram) | 1:9 DMF:PBS (pH 7.2) | ~0.5 mg/mL[8] | This provides a general reference for a sparingly soluble small molecule. |
| General Guideline | DMSO | High solubility | Typically used for preparing concentrated stock solutions (e.g., 10-30 mM).[5] |
Visualizations
PDE10A Signaling Pathway
Phosphodiesterase 10A (PDE10A) is an enzyme that hydrolyzes both cyclic Adenosine Monophosphate (cAMP) and cyclic Guanosine Monophosphate (cGMP), which are crucial second messengers in cellular signaling.[10] Inhibition of PDE10A, for instance by this compound, leads to an accumulation of cAMP and cGMP, thereby modulating downstream signaling cascades.[2][11]
Caption: PDE10A signaling pathway and the action of this compound.
Experimental Workflow for Solubility Assessment
A standardized workflow is essential for obtaining reproducible results when working with compounds of low solubility.
Caption: Workflow for determining the aqueous solubility of a test compound.
Troubleshooting Decision Tree
This decision tree provides a logical flow for troubleshooting solubility issues during experimental setup.
Caption: Decision tree for troubleshooting compound precipitation in aqueous buffer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifechemicals.com [lifechemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Advances in Discovery of PDE10A Inhibitors for CNS-Related Disorders. Part 1: Overview of the Chemical and Biological Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
"Phosphodiesterase 10-IN-2" stability in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Phosphodiesterase 10-IN-2 in solution over time. The following information is intended to help users design and execute experiments with confidence in the integrity of their compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for creating stock solutions of many organic small molecules, including inhibitors like this compound. For biological experiments, it is crucial to use anhydrous DMSO to minimize the introduction of water, which can affect compound stability and solubility.[1]
Q2: How should I store the solid form of this compound?
A2: For long-term storage, the solid, crystalline form of the compound should be stored at -20°C. Under these conditions, it is expected to be stable for at least two years.
Q3: What are the best practices for storing this compound in a DMSO stock solution?
A3: To maximize the stability of your DMSO stock solution, it is recommended to:
-
Store aliquots at -20°C or -80°C for long-term storage.
-
Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[1]
-
Keep the vials tightly sealed to prevent the absorption of atmospheric moisture.
Q4: How long is a DMSO stock solution of this compound stable?
A4: The stability of any compound in DMSO can vary.[2] While many compounds are stable for extended periods when stored properly at low temperatures, it is best practice to use freshly prepared solutions for experiments whenever possible.[2] If a solution is to be used over a period of time, its stability should be verified.
Q5: My compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A5: Precipitation upon dilution into an aqueous medium can occur if the compound's solubility limit is exceeded. To avoid this, you can try making further initial dilutions in DMSO before adding the solution to your aqueous buffer. It is important to ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent effects on biological systems.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound in solution. | Prepare fresh solutions for each experiment or validate the stability of your stock solution over your experimental timeframe. Standardize your solution preparation and storage procedures.[3] |
| Appearance of new peaks in HPLC/LC-MS analysis | The compound is degrading into one or more new chemical entities. | Identify the degradation products to understand the degradation pathway. Adjust experimental conditions to mitigate degradation, such as changing the pH or adding antioxidants.[3] |
| Decreased potency or activity of the inhibitor | The concentration of the active compound has decreased due to degradation. | Perform a stability study to determine the rate of degradation under your experimental conditions. Prepare fresh solutions before use. |
| Precipitate forms in the solution upon storage | The compound may be unstable at the storage temperature or may have low solubility in the chosen solvent. | Analyze the precipitate to determine if it is the parent compound or a degradant. Consider using a different solvent or adjusting the storage conditions.[3] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method for determining the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC-grade acetonitrile (B52724) or methanol
-
HPLC or LC-MS system
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer you will be using for your experiments.
-
Incubation: Aliquot the working solution into separate, sealed vials for each time point and temperature condition you wish to test (e.g., 4°C, 25°C, 37°C).
-
Time Points: At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each temperature condition for analysis. The t=0 sample should be analyzed immediately after preparation.
-
Quenching (if necessary): To stop further degradation, add an equal volume of cold acetonitrile or methanol. This will also precipitate any proteins in the buffer.
-
Analysis: Centrifuge the samples to remove any precipitate and analyze the supernatant using a validated HPLC or LC-MS method.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and compare it to the peak area of the t=0 sample. Plot the percentage of the remaining compound against time for each condition.
Data Presentation
The results of the stability study can be summarized in the following table. A compound is generally considered stable if the amount of the parent compound remaining is >95%.
| Storage Condition | Time Point (hours) | % Remaining Compound (Mean ± SD) |
| 4°C | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 25°C | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 37°C | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 24 |
Visualizations
References
"Phosphodiesterase 10-IN-2" not showing in vivo efficacy
Welcome to the technical support center for researchers utilizing Phosphodiesterase 10-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, helping you to optimize your study design and interpret your results effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as THPP-4, is a potent and orally active inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers in cellular signaling. It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward. By inhibiting PDE10A, this compound increases the levels of cAMP and cGMP in these neurons, thereby modulating downstream signaling pathways. This compound is often used in research related to schizophrenia and other central nervous system disorders.
Q2: My in vivo experiment with this compound is not showing the expected efficacy. What are the potential reasons?
A2: A lack of in vivo efficacy can stem from several factors, ranging from the compound's properties to the experimental design. Key areas to investigate include:
-
Pharmacokinetics and Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration. This could be due to poor solubility, instability, rapid metabolism, or poor blood-brain barrier penetration.
-
Dosing and Administration: The dose may be too low, or the route and frequency of administration may not be optimal for maintaining therapeutic concentrations.
-
Animal Model and Biological Factors: The chosen animal model may not be appropriate for the hypothesis being tested. Additionally, factors such as the species, strain, sex, and age of the animals can influence the outcome.
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to PDE10A in the brain at the administered dose. This can be assessed by measuring downstream biomarkers.
Q3: How can I confirm that this compound is engaging its target in vivo?
A3: Target engagement can be confirmed by measuring the downstream consequences of PDE10A inhibition. A common method is to measure the phosphorylation of the CREB (cAMP response element-binding) protein (pCREB) in the striatum. Inhibition of PDE10A leads to an increase in cAMP, which in turn activates Protein Kinase A (PKA) and leads to the phosphorylation of CREB. An increase in striatal pCREB levels following administration of this compound would indicate target engagement.[1]
Troubleshooting Guide: Lack of In Vivo Efficacy
This guide provides a systematic approach to troubleshooting common issues that may lead to a lack of observed efficacy with this compound in your in vivo studies.
Issue 1: Poor Compound Exposure
Symptoms:
-
No significant difference between vehicle and treated groups in behavioral or physiological readouts.
-
Low or undetectable levels of the compound in plasma or brain tissue.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation in Vehicle | 1. Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. |
| 2. Optimize Formulation: Based on solubility data, prepare a stable and homogenous dosing solution. A commonly used vehicle for similar PDE10A inhibitors is a mix of DMSO, PEG300, Tween-80, and saline. Always prepare fresh and visually inspect for precipitation before administration. | |
| Rapid Metabolism/Clearance | 1. Pharmacokinetic Study: Conduct a pilot pharmacokinetic (PK) study to determine the half-life, Cmax, and Tmax of the compound in your animal model. |
| 2. Adjust Dosing Regimen: Based on the PK data, adjust the dosing frequency to maintain compound levels above the minimum effective concentration. | |
| Poor Blood-Brain Barrier (BBB) Penetration | 1. Measure Brain-to-Plasma Ratio: In your PK study, analyze both plasma and brain tissue to determine the brain-to-plasma concentration ratio. |
| 2. Consider Alternative Administration Routes: If BBB penetration is low with oral administration, consider intraperitoneal (i.p.) or subcutaneous (s.c.) injection, although this may alter the PK profile. |
Issue 2: Suboptimal Experimental Design
Symptoms:
-
High variability within experimental groups.
-
Inconsistent results across different cohorts of animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Dose Selection | 1. Dose-Response Study: Perform a dose-ranging study to identify the optimal dose that produces a therapeutic effect without causing overt side effects. Start with a dose range informed by literature on similar PDE10A inhibitors. |
| Incorrect Timing of Assessment | 1. Time-Course Study: Conduct a time-course experiment to determine the optimal time window for your behavioral or physiological assessments relative to the time of compound administration. This should be guided by the compound's Tmax. |
| Animal Model Suitability | 1. Review Literature: Ensure the chosen animal model is well-validated for the specific disease or pathway you are investigating. |
| 2. Consider Biological Variables: Be consistent with the species, strain, sex, and age of the animals used in your experiments, as these can all impact the results. |
Quantitative Data Summary
The following table provides reference pharmacokinetic data for a structurally related PDE10A inhibitor, THPP-6, which may serve as a useful starting point for your studies with this compound.
| Compound | Animal Model | Dose (mg/kg, p.o.) | Mean Plasma Concentration (µmol/L) |
| THPP-6 | Diet-Induced Obese Mice | 3 | 0.28 ± 0.03 |
| 10 | 1.98 ± 0.18 | ||
| 30 | 13.12 ± 1.51 |
Data from a study on a related compound, THPP-6, and should be used for reference only.
Detailed Experimental Protocols
Protocol 1: Preparation of Dosing Solution for Oral Gavage
This protocol provides a starting point for formulating this compound for in vivo oral administration, based on a successful formulation for the similar PDE10A inhibitor, Mardepodect. Note: This formulation may require optimization for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of dosing solution needed and the required concentration of this compound based on the desired dose (mg/kg) and the average weight of the animals.
-
Prepare Vehicle: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. For example, to make 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL Saline.
-
Dissolve Compound: Weigh the required amount of this compound and add it to the appropriate volume of the prepared vehicle.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly to aid dissolution.
-
Final Inspection: Visually inspect the solution to ensure it is clear and free of any precipitate before administration. Prepare the dosing solution fresh on the day of the experiment.
Protocol 2: In Vivo Target Engagement Assessment via Western Blot for pCREB
This protocol describes how to assess target engagement by measuring the levels of phosphorylated CREB in the striatum of mice following administration of this compound.
Procedure:
-
Dosing and Tissue Collection: a. Administer this compound or vehicle to the mice at the desired dose. b. At the predetermined time point (based on Tmax), humanely euthanize the animals. c. Rapidly dissect the striatum on an ice-cold surface. d. Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
Protein Extraction: a. Homogenize the frozen striatal tissue in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes. c. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against pCREB overnight at 4°C. e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: a. Quantify the band intensities for pCREB. b. To normalize, strip the membrane and re-probe with an antibody for total CREB or a loading control like GAPDH or β-actin. c. Compare the normalized pCREB levels between the vehicle- and this compound-treated groups.
Visualizations
References
Technical Support Center: Optimizing "Phosphodiesterase 10-IN-2" for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphodiesterase 10A (PDE10A) inhibitor, "Phosphodiesterase 10-IN-2".
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, with an IC50 of 2.8 nM.[1] PDE10A is a dual-substrate enzyme that breaks down two important intracellular second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2][3] The PDE10A enzyme is highly concentrated in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[2][4] By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within these neurons.[2] This enhances signaling through downstream pathways, modulating neuronal activity.[2]
Q2: What are the expected behavioral effects of inhibiting PDE10A with this compound in rodents?
While specific behavioral data for this compound is not yet published, studies with other selective PDE10A inhibitors provide strong indications of its potential effects. Generally, PDE10A inhibitors are expected to modulate striatal function. In rodent models, this class of compounds has been shown to:
-
Antagonize hyperlocomotion induced by psychostimulants like amphetamine or NMDA receptor antagonists such as MK-801 and phencyclidine.[4][5]
-
Potently inhibit conditioned avoidance responding (CAR), a preclinical measure of antipsychotic-like activity.[4][5][6]
-
Exhibit a low propensity to induce catalepsy, a common side effect associated with dopamine (B1211576) D2 receptor antagonists.[2][5][7]
-
Show complex effects on motor activity, which can be either stimulant or suppressant depending on the baseline state of the direct and indirect striatal output pathways.[7]
Q3: How do I select a starting dose for my behavioral study with this compound?
Given the limited specific behavioral data for this compound, a dose-finding study is essential. Here is a recommended approach:
-
Review Existing Data: The known oral bioavailability in rats is approximately 50%, with a half-life of 5.2 hours.[1] A dose of 2.5 mg/kg (p.o.) was effective in a rat model of pulmonary arterial hypertension.[1] This provides a starting point, though doses for CNS behavioral effects may differ.
-
Consult Data from Similar Compounds: Other potent PDE10A inhibitors have shown efficacy in rodent behavioral models at doses ranging from 0.1 mg/kg to 3 mg/kg (see Table 2).[5][8] For example, PDM-042 was effective at 0.1-0.3 mg/kg in a hyperlocomotion model, and EM-221 showed efficacy at 0.1 mg/kg p.o. in several behavioral tests.[5][8]
-
Conduct a Dose-Response Study: Start with a low dose (e.g., 0.1 mg/kg) and escalate geometrically (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).[7] This will help establish the minimal effective dose and the therapeutic window for your specific behavioral assay. It is crucial to include a vehicle control group in each experiment.[7]
Data Presentation
Table 1: Properties of this compound
| Parameter | Value | Species | Reference |
| IC50 | 2.8 nM | - | [1] |
| Selectivity | >3500-fold vs. other PDEs | - | [1] |
| Oral Bioavailability (F) | ~50% | Rat | [1] |
| Half-life (T1/2) | 5.2 hours (oral) | Rat | [1] |
| Max Concentration (Cmax) | 272 ng/mL (at 10 mg/kg, oral) | Rat | [1] |
| Effective Dose (PAH model) | 2.5 mg/kg/day (oral) | Rat | [1] |
Table 2: Reference Dosing for Other Selective PDE10A Inhibitors in Rodent Behavioral Models
| Compound | Behavioral Assay | Effective Dose Range (oral) | Species | Reference |
| PDM-042 | MK-801-induced Hyperlocomotion | 0.1 - 0.3 mg/kg | Rat | [5] |
| Conditioned Avoidance Response | 0.3 - 1.0 mg/kg | Rat | [5] | |
| EM-221 | MK-801-induced Hyperlocomotion | ED50 between 0.03 - 0.1 mg/kg | Rat | [8] |
| Conditioned Avoidance Response | ~0.1 mg/kg | Rat | [8] | |
| TAK-063 | PDE10A Occupancy (50%) | 0.88 mg/kg | Rat | [4] |
| Papaverine | PCP-induced Set-Shifting Deficits | 3 - 10 mg/kg (i.p.) | Rat | [1] |
Note: The above table provides examples for dose-range finding. The optimal dose for this compound must be determined empirically for each specific behavioral paradigm.
Troubleshooting Guides
Issue 1: The compound is not showing the expected behavioral effect.
-
Question: I administered this compound at a dose based on other PDE10A inhibitors, but I'm not observing any effect on psychostimulant-induced hyperlocomotion. What could be wrong?
-
Answer:
-
Dose and Exposure: The selected dose may be too low. Although other PDE10A inhibitors are effective in the 0.1-1.0 mg/kg range, each compound has a unique pharmacokinetic and pharmacodynamic profile.[5][8] Given the oral bioavailability of ~50% in rats, ensure your administration route and vehicle are appropriate.[1] Consider conducting a dose-response study, escalating to higher doses (e.g., 3 mg/kg, 10 mg/kg). It is also crucial to confirm brain penetration.
-
Target Engagement: Efficacy in behavioral models like conditioned avoidance often requires a minimum PDE10A occupancy of ~40%.[6] Without direct measurement, it's difficult to know if the administered dose achieves sufficient target engagement in the brain. The behavioral effect is downstream of a complex signaling cascade, and a threshold of enzyme inhibition may be necessary to elicit a response.
-
Compound Solubility and Administration: Ensure the compound is fully solubilized in your vehicle. Poor solubility can lead to inaccurate dosing and low bioavailability. Test the solubility of this compound in various common vehicles (e.g., saline, Tween 80, DMSO, PEG400) to find an optimal formulation.
-
Timing of Administration: The half-life of this compound in rats is ~5.2 hours.[1] Ensure that the time between compound administration and the behavioral test corresponds to the peak plasma and brain concentration (Tmax). This may need to be determined in a preliminary pharmacokinetic study.
-
Issue 2: I'm observing a biphasic or unexpected dose-response curve.
-
Question: My dose-response study for locomotor activity shows a decrease at lower doses but an increase at a higher dose. Is this normal for a PDE10A inhibitor?
-
Answer: Yes, this is a known characteristic of the PDE10A inhibitor class.
-
Dual Pathway Modulation: PDE10A inhibitors act on both the D1-receptor-expressing "direct" pathway (which promotes movement) and the D2-receptor-expressing "indirect" pathway (which suppresses movement).[7] The net behavioral outcome depends on the balance of activity between these two pathways.
-
Context-Dependent Effects: The effect of a PDE10A inhibitor can depend on the baseline level of motor activity. At doses that inhibit psychostimulant-induced hyperactivity, they may have little effect on or even stimulate normal spontaneous locomotion.[5][7] In some cases, higher doses can lead to stimulant effects that counteract the suppressant effects seen at lower doses.[7]
-
Troubleshooting: Carefully analyze the behavior. Is the increased activity productive locomotion, or is it indicative of stereotypy or other motor side effects? Clinical trials with some PDE10A inhibitors have reported dyskinesia as a side effect.[3][9] It is crucial to characterize the full dose-response relationship and the qualitative nature of the behavior at each dose.
-
Mandatory Visualizations
Caption: PDE10A signaling pathway in a medium spiny neuron.
References
- 1. PDE10A inhibition reverses subchronic PCP-induced deficits in attentional set-shifting in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of binding and inhibitory properties of TAK-063, a novel phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of a novel potent, selective, and orally active phosphodiesterase 10A inhibitor, PDM-042 [(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5- a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine] in rats: potential for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing In Vivo Toxicity of Phosphodiesterase 10-IN-2
Welcome to the technical support center for researchers utilizing Phosphodiesterase 10-IN-2 (PDE10-IN-2) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate potential toxicity and navigate challenges associated with this potent and selective PDE10A inhibitor. As specific in vivo toxicity data for PDE10-IN-2 is not extensively published, this guide draws upon established principles for PDE10A inhibitors, poorly soluble compounds, and preclinical safety assessments.
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target side effects of PDE10-IN-2 and other PDE10A inhibitors?
A1: PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia motor circuit. Therefore, on-target effects are primarily related to the modulation of this circuitry. Researchers should be aware of potential motor side effects, such as dystonia (involuntary muscle contractions), particularly affecting the tongue, head, and neck, which have been observed with other PDE10A inhibitors at higher exposures.[1] These effects are a direct consequence of the compound's mechanism of action.
Q2: My animals are showing signs of neurotoxicity (e.g., sedation, convulsions) that may not be related to the expected on-target effects. What could be the cause?
A2: Neurotoxicity with a CNS-active compound can stem from several factors. It is crucial to assess for central nervous system toxicity, including behavioral changes, sedation, or convulsions.[2] If such effects are observed, consider the following:
-
Off-Target Effects: Although PDE10-IN-2 is reported to be selective, high concentrations could lead to interactions with other targets.
-
Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. It is essential to run vehicle-only control groups to rule this out.
-
Metabolite Toxicity: A metabolite of PDE10-IN-2 could have a different pharmacological or toxicological profile.
-
Excipient Interactions: Components of the formulation could interact with the compound or have their own toxic effects.
Q3: I am observing low and variable bioavailability of PDE10-IN-2 in my oral administration studies. How can I improve this?
A3: Like many kinase inhibitors, PDE10-IN-2 is likely a poorly soluble compound, which presents a significant challenge for oral absorption and can lead to low and variable systemic exposure.[1] To enhance bioavailability, several formulation strategies can be employed:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the compound, which can improve the dissolution rate.[1][3]
-
Co-solvents: Using water-miscible organic solvents can enhance the solubility of the compound.[1]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDs) can improve absorption.[1]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and improve dissolution.
Q4: The vehicle I am using to dissolve PDE10-IN-2 is causing irritation and toxicity at the injection site. What are my alternatives?
A4: Vehicle-related toxicity is a common issue that can confound study results. If you observe local irritation or systemic toxicity from the vehicle, consider these options:
-
Reduce Vehicle Concentration: If possible, decrease the concentration of the problematic excipient.
-
Alternative Vehicles: Explore other well-tolerated vehicles. For parenteral administration, aqueous suspensions with GRAS (Generally Regarded As Safe) excipients are often a good alternative to solutions with high concentrations of organic co-solvents.
-
Change Administration Route: If feasible for your experimental design, consider a different route of administration that may be less sensitive to the formulation.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality or Severe Adverse Events
| Potential Cause | Troubleshooting Steps |
| Overdosing | - Re-verify all dose calculations, including compound purity and salt form. - Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD).[4][5] |
| Acute Toxicity of the Compound | - Perform a thorough literature search for any available toxicity data on PDE10-IN-2 or structurally similar compounds. - Consider a single-dose acute toxicity study to identify the median lethal dose (LD50).[4] |
| Vehicle Toxicity | - Always include a vehicle-only control group in your study design. - If vehicle toxicity is suspected, explore alternative, less toxic formulation strategies. |
| Improper Administration | - Ensure proper training and technique for the chosen route of administration to avoid accidental injury or incorrect dosing. |
Problem 2: Poor Compound Solubility and Formulation Instability
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | - Systematically screen the solubility of PDE10-IN-2 in various pharmaceutically acceptable solvents and pH conditions. - Consider pH modification for ionizable compounds.[1] |
| Precipitation Upon Dilution | - For solutions, use a precipitation inhibitor. - Switch to a suspension or a lipid-based formulation where the drug is not fully dissolved initially. |
| Physical Instability of Formulation (e.g., crystal growth in suspension) | - Optimize the formulation with appropriate suspending and wetting agents. - Characterize the solid-state properties of the compound to identify the most stable crystalline form. |
Experimental Protocols
Protocol 1: Dose-Range Finding Study for In Vivo Toxicity
-
Objective: To determine the Maximum Tolerated Dose (MTD) of PDE10-IN-2.
-
Animals: Use a small group of animals (e.g., n=3-5 per group) of the same species and strain as the planned efficacy studies.
-
Dose Selection: Based on any available in vitro cytotoxicity data or information on similar compounds, select a range of at least 3-4 doses, often spaced by a factor of 2 or 3.
-
Administration: Administer a single dose of PDE10-IN-2 via the intended route of administration. Include a vehicle control group.
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, activity, weight loss) at regular intervals for at least 72 hours.
-
Endpoint: The MTD is the highest dose that does not cause mortality or severe toxicological effects.
Protocol 2: Preparation of a Nanosuspension for Oral Administration
-
Objective: To prepare a stable nanosuspension of PDE10-IN-2 to improve oral bioavailability.
-
Materials: PDE10-IN-2, a suitable stabilizer (e.g., a polymer or surfactant), and purified water.
-
Method (Top-Down Approach):
-
Create a coarse suspension of PDE10-IN-2 in an aqueous solution of the stabilizer.
-
Use a high-pressure homogenizer or a bead mill to reduce the particle size of the drug crystals to the nanometer range.
-
Monitor particle size distribution using a suitable technique like dynamic light scattering.
-
-
Characterization: Assess the physical and chemical stability of the nanosuspension over time.
-
Administration: Ensure the nanosuspension is adequately re-suspended before each oral gavage.
Data Presentation
Table 1: Common Excipients for Formulating Poorly Soluble Compounds for In Vivo Studies
| Excipient Type | Examples | Primary Use | Potential Issues |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Solubilization | Toxicity at high concentrations |
| Surfactants | Polysorbate 80, Cremophor EL | Wetting agent, solubilizer | Can cause hypersensitivity reactions |
| Complexing Agents | Cyclodextrins | Increase aqueous solubility | Potential for nephrotoxicity |
| Lipids | Sesame oil, Medium-chain triglycerides | Vehicle for lipid-based formulations | Can affect drug metabolism |
| Polymers | HPMC, PVP | Suspending agent, precipitation inhibitor | High viscosity |
Visualizations
Caption: Simplified signaling pathway showing the action of PDE10-IN-2.
Caption: Experimental workflow for preclinical toxicity assessment.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nuvisan.com [nuvisan.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Toxicology | MuriGenics [murigenics.com]
Validation & Comparative
Validating PDE10A Target Engagement In Vivo: A Comparative Guide
A comprehensive guide for researchers on validating the in vivo target engagement of phosphodiesterase 10A (PDE10A) inhibitors, with a focus on providing comparative data and detailed experimental protocols. Due to the limited publicly available in vivo data for "Phosphodiesterase 10-IN-2," this guide utilizes the well-characterized and clinically evaluated PDE10A inhibitor, MP-10 (also known as PF-2545920), as a primary example. Data from other notable inhibitors such as TAK-063 and JNJ-42314415 are included for comparative purposes.
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. Its role in modulating both the direct and indirect pathways of the basal ganglia has made it a significant target for the development of therapeutics for neurological and psychiatric disorders. Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby influencing downstream signaling cascades.[1]
Validating that a therapeutic candidate effectively engages and inhibits PDE10A in a living system is a critical step in its preclinical and clinical development. This guide provides an overview of common in vivo methods for assessing target engagement, a comparison of the performance of several key PDE10A inhibitors, and detailed protocols for essential experiments.
Performance Comparison of PDE10A Inhibitors
The following table summarizes the in vivo efficacy and target engagement of selected PDE10A inhibitors. This data is crucial for selecting the appropriate tool compound for in vivo studies and for establishing a benchmark for novel inhibitors.
| Compound | Animal Model | Assay | Efficacy/Potency | Target Occupancy (ED50) | Reference |
| MP-10 (PF-2545920) | Mouse | MK-801-induced Hyperactivity | >70% suppression at 3 mg/kg | 36% at 3 mg/kg | [2] |
| Rat | Conditioned Avoidance Response | Inhibition of response | ~40% occupancy required for efficacy | [3] | |
| TAK-063 | Rat | MK-801-induced Hyperactivity | Strong suppression at 0.3 and 1 mg/kg p.o. | ED50 = 0.88 mg/kg (p.o.) | [4][5][6] |
| Mouse | MK-801-induced Hyperactivity | >70% suppression at 0.3 mg/kg | 38% at 0.3 mg/kg | [2] | |
| JNJ-42314415 | Rat | Conditioned Avoidance Response | Inhibition of response | Efficacy observed at doses close to ED50 for striatal occupancy | [7][8] |
Key In Vivo Target Engagement Validation Methods
Several methods can be employed to confirm that a PDE10A inhibitor is engaging its target in vivo. These can be broadly categorized into direct and indirect measures.
-
Direct Measures: These methods directly quantify the binding of the inhibitor to the PDE10A enzyme.
-
Positron Emission Tomography (PET) Imaging: A non-invasive technique that allows for the visualization and quantification of target occupancy in the living brain.[9]
-
Ex Vivo Binding/Occupancy Assays: In this method, animals are treated with the inhibitor, and then brain tissue is collected to measure the amount of available PDE10A enzyme using a radioligand.[10]
-
-
Indirect Measures: These methods assess the downstream pharmacological effects of PDE10A inhibition.
-
Measurement of Downstream Signaling Molecules: Quantifying the increase in downstream markers like phosphorylated cAMP response element-binding protein (pCREB) in the striatum.[3]
-
Behavioral Models: Utilizing animal models of neuropsychiatric disorders, such as the conditioned avoidance response (CAR) or psychostimulant-induced hyperlocomotion, to demonstrate the functional consequences of target engagement.[1]
-
Experimental Protocols
Ex Vivo PDE10A Enzyme Occupancy Assay in Rodents
This protocol describes a method to determine the in vivo occupancy of PDE10A by an unlabeled inhibitor.
Materials:
-
Test PDE10A inhibitor
-
Radiolabeled PDE10A ligand (e.g., [³H]-PDM-042)[10]
-
Vehicle for compound administration
-
Rodents (rats or mice)
-
Ice-cold buffer (e.g., 25 mM Sodium Phosphate, pH 7.4)[10]
-
Teflon homogenizer
-
Scintillation counter
Procedure:
-
Compound Administration: Administer the test inhibitor or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). A dose-response study with multiple dose groups is recommended.
-
Time Course: Euthanize animals at various time points after administration to determine the time of peak target occupancy.
-
Radioligand Administration: 10 minutes prior to euthanasia, administer a single intravenous injection of the radiolabeled PDE10A ligand (e.g., 3 µCi/rat of [³H]-PDM-042).[10]
-
Tissue Collection: At the designated time point, euthanize the animals by an approved method (e.g., decapitation) and rapidly dissect the striatum on ice.[10]
-
Tissue Homogenization: Weigh the striatal tissue and homogenize in 10 mL of ice-cold buffer.[10]
-
Radioactivity Measurement: Determine the amount of radioactivity in the homogenate using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity in the striatum of vehicle-treated animals represents the total available PDE10A binding sites.
-
The reduction in radioactivity in the inhibitor-treated groups corresponds to the degree of PDE10A occupancy.
-
Calculate the percent occupancy for each dose and time point.
-
Western Blotting for Striatal pCREB Levels
This protocol outlines the measurement of phosphorylated CREB (pCREB) in the striatum as a downstream marker of PDE10A inhibition.
Materials:
-
Test PDE10A inhibitor
-
Vehicle for compound administration
-
Rodents (rats or mice)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pCREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Compound Administration and Tissue Collection: Treat animals with the test inhibitor or vehicle and collect striatal tissue at the appropriate time point.
-
Lysate Preparation: Homogenize the striatal tissue in RIPA buffer and sonicate. Centrifuge to pellet debris and collect the supernatant.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with primary antibodies (anti-pCREB and anti-total CREB) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
-
Detection and Analysis:
Conditioned Avoidance Response (CAR) in Rats
The CAR model is a classic behavioral assay used to predict the antipsychotic-like efficacy of a compound.[13]
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock.[14]
Procedure:
-
Training:
-
Place a rat in one compartment of the shuttle box.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a defined period (e.g., 5-10 seconds).[15]
-
Immediately after the CS, deliver a mild, brief foot shock (unconditioned stimulus, US) through the grid floor.[15]
-
The rat can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat moves after the shock has started, it is considered an escape response.[16]
-
Training continues until the animals reach a stable performance criterion (e.g., >80% avoidance).[15]
-
-
Testing:
-
Data Analysis:
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A significant reduction in the number of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
-
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 2. A novel thermoregulatory role for PDE10A in mouse and human adipocytes | EMBO Molecular Medicine [link.springer.com]
- 3. Biochemical and behavioral effects of PDE10A inhibitors: Relationship to target site occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 6. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. celonpharma.com [celonpharma.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PDE10A Inhibitors in Schizophrenia Models: A Focus on MP-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosphodiesterase 10A (PDE10A) inhibitors as a therapeutic approach for schizophrenia, with a detailed focus on the preclinical data of MP-10 (also known as PF-2545920). While a direct comparison with "Phosphodiesterase 10-IN-2" is not feasible due to the limited availability of public research data on this specific compound, this guide will use the extensive data on MP-10 to illustrate the preclinical profile of a potent and selective PDE10A inhibitor. This will serve as a valuable resource for researchers interested in this class of compounds for the treatment of schizophrenia and other neuropsychiatric disorders.
Introduction to PDE10A Inhibition in Schizophrenia
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia.[1] PDE10A hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in intracellular signaling. Inhibition of PDE10A leads to an increase in cAMP and cGMP levels, which in turn modulates the activity of dopamine (B1211576) D1 and D2 receptor signaling pathways.[2] This mechanism has been proposed to offer a novel approach to treating the positive, negative, and cognitive symptoms of schizophrenia.[2][3]
MP-10 is a potent and selective PDE10A inhibitor that has been extensively studied in preclinical models of schizophrenia.[2][4] It demonstrated a promising profile in animal studies, suggesting broad efficacy across the different symptom domains of the disorder. However, like other PDE10A inhibitors, MP-10 ultimately failed to demonstrate efficacy in clinical trials for schizophrenia, highlighting the translational challenges in drug development for this complex disorder.
Mechanism of Action of PDE10A Inhibitors
The proposed mechanism of action for the antipsychotic effects of PDE10A inhibitors is centered on their ability to rebalance (B12800153) the activity of the direct and indirect pathways of the basal ganglia.
As depicted in Figure 1, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing cAMP levels. PDE10A inhibitors like MP-10 block the degradation of cAMP, thereby increasing its concentration and activating Protein Kinase A (PKA) signaling. This is thought to mimic the effects of D2 receptor antagonists, the mainstay of current antipsychotic treatment, in the indirect pathway.
Preclinical Efficacy of MP-10 in Schizophrenia Models
MP-10 has been evaluated in a variety of rodent models designed to assess antipsychotic potential across the three major symptom clusters of schizophrenia: positive, negative, and cognitive.
| Model | Species | Endpoint Measured | Effective Dose Range (mg/kg) | Reference |
| Amphetamine-induced Hyperlocomotion | Rat | Reversal of hyperlocomotion | 1 - 10 | [2] |
| Conditioned Avoidance Response | Rat | Inhibition of avoidance responding | 3 - 10 | [2] |
| PCP-induced Hyperlocomotion | Mouse | Reversal of hyperlocomotion | 1 - 3 | [2] |
| Model | Species | Endpoint Measured | Effective Dose Range (mg/kg) | Reference |
| Social Interaction Test | Rat | Increased social interaction time | 1 - 3 | [2] |
| Novel Object Recognition | Rat | Improved discrimination of novel object | 1 - 3 | [2] |
| Prepulse Inhibition (PPI) Deficit | Rat | Reversal of PCP-induced PPI deficit | 1 - 10 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summaries of key experimental protocols used to evaluate MP-10.
This model is widely used to screen for antipsychotic potential, as hyperactivity induced by dopamine agonists is considered to model the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimation: Animals are habituated to the testing chambers (e.g., open-field arenas) for a set period.
-
Drug Administration: MP-10 or vehicle is administered via intraperitoneal (i.p.) injection.
-
Challenge: After a pretreatment interval, amphetamine is administered subcutaneously (s.c.).
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.
-
Analysis: The ability of MP-10 to reduce amphetamine-induced hyperactivity is compared to the vehicle-treated group.
The NOR test assesses recognition memory, a cognitive domain often impaired in individuals with schizophrenia.
-
Habituation: Animals are allowed to explore an empty open-field arena.
-
Training (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them freely for a set duration.
-
Inter-trial Interval: A delay is introduced, during which the animal is returned to its home cage.
-
Testing (T2): One of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.
-
Analysis: A discrimination index is calculated to determine if the animal shows a preference for exploring the novel object, indicating intact recognition memory. The effect of MP-10 on improving performance in models where this memory is impaired (e.g., by PCP administration) is assessed.
Discussion and Future Directions
The preclinical data for MP-10 provided a strong rationale for its development as a novel antipsychotic. It demonstrated efficacy in models relevant to all three symptom domains of schizophrenia, a profile that is highly desirable and not always achieved with existing medications. However, the failure of MP-10 and other PDE10A inhibitors in clinical trials underscores the significant challenges in translating preclinical findings to clinical efficacy in schizophrenia.
Several factors may have contributed to this translational failure, including:
-
Species differences: The neurobiology of schizophrenia and the function of the striatal circuitry may differ significantly between rodents and humans.
-
Model limitations: The animal models, while useful, may not fully recapitulate the complex pathophysiology of schizophrenia in humans.
-
Dosing and target engagement: Achieving the optimal level of PDE10A inhibition in patients to produce a therapeutic effect without causing side effects may be challenging.
Despite these setbacks, the development of PDE10A inhibitors has provided valuable insights into the role of this enzyme in brain function and its potential as a therapeutic target. Future research in this area may focus on:
-
Developing PDE10A inhibitors with different pharmacological properties (e.g., biased signaling).
-
Exploring the use of PDE10A inhibitors as adjunctive therapy with existing antipsychotics.
-
Identifying patient subpopulations that may be more likely to respond to PDE10A inhibition.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Two Prominent PDE10A Inhibitors: TAK-063 and PF-02545920
An in-depth guide for researchers and drug development professionals on the efficacy and pharmacological profiles of TAK-063 and PF-02545920, two selective inhibitors of phosphodiesterase 10A (PDE10A). This document provides a comprehensive comparison of their in vitro and in vivo activities, supported by experimental data and detailed methodologies.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and reward processing.[1] By modulating the levels of these second messengers, PDE10A plays a crucial role in regulating neuronal signaling. Inhibition of PDE10A has emerged as a promising therapeutic strategy for central nervous system disorders, particularly schizophrenia, by enhancing corticostriatal signaling.[2] This guide provides a comparative overview of two well-characterized PDE10A inhibitors, TAK-063 (Balipodect) and PF-02545920 (Mardepodect, formerly MP-10), to aid researchers in selecting the appropriate tool compound for their studies.
Quantitative Comparison of Inhibitor Potency and Efficacy
The following table summarizes the key quantitative data for TAK-063 and PF-02545920, highlighting their potency, selectivity, and in vivo activity.
| Parameter | TAK-063 | PF-02545920 |
| In Vitro Potency | ||
| PDE10A IC50 | 0.30 nM[3][4] | 0.37 nM[1][5] |
| Selectivity (fold vs. PDE10A) | ||
| >15,000-fold over other PDEs[3][4] | >1,000-fold over other PDEs[5] | |
| In Vivo Efficacy | ||
| PCP-induced Hyperlocomotion | Minimum effective dose of 0.3 mg/kg (oral) in mice[4] | Active with an ED50 of 1 mg/kg in the conditioned avoidance response assay[5] |
| Striatal Cyclic Nucleotide Levels | Increased cAMP and cGMP at 0.3 mg/kg (oral) in mice[4][6] | Dose-dependent increase in striatal cGMP in mice[5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by PDE10A inhibitors and a general workflow for evaluating their efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphodiesterase 10A inhibitors: a novel approach to the treatment of the symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vivo pharmacological characterization of TAK-063, a potent and selective phosphodiesterase 10A inhibitor with antipsychotic-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of the Phosphodiesterase 10A Inhibitor PQ10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro selectivity profile of PQ10, a potent inhibitor of Phosphodiesterase 10A (PDE10A), against other phosphodiesterase (PDE) enzyme families. The data presented herein is crucial for assessing the compound's specificity and potential for off-target effects in preclinical and clinical research.
Introduction to PDE10A and the Importance of Selectivity
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[1] Highly expressed in the medium spiny neurons of the striatum, PDE10A is a critical regulator of neuronal activity and has emerged as a promising therapeutic target for central nervous system disorders such as schizophrenia and Huntington's disease.
The development of selective PDE10A inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. The human phosphodiesterase superfamily comprises 11 distinct families (PDE1-11), and cross-reactivity with other PDEs can lead to undesired physiological responses. Therefore, a thorough characterization of an inhibitor's selectivity profile is a fundamental step in its development.
Selectivity Profile of PQ10
PQ10 is a potent and highly selective inhibitor of PDE10A. The following table summarizes its inhibitory activity (IC50 values) against a panel of representative phosphodiesterase enzymes. A lower IC50 value indicates greater potency.
| PDE Family | Substrate(s) | PQ10 IC50 (µM) |
| PDE10A | cGMP/cAMP | 0.005 (cGMP) / 0.013 (cAMP) [1] |
| PDE1A | cGMP/cAMP | 8.8 (cGMP) / 29.2 (cAMP)[1] |
| PDE2A | cGMP/cAMP | 3.7 (cGMP) / 7.0 (cAMP)[1] |
| PDE3A | cGMP/cAMP | 0.32 (cGMP) / 0.47 (cAMP)[1] |
| PDE4B | cAMP | 17.8[1] |
| PDE5A | cGMP | 1.8[1] |
| PDE6A/B | cGMP | Inactive[1] |
| PDE7A | cAMP | Inactive[1] |
ND: Not Determined
As the data indicates, PQ10 demonstrates exceptional potency for PDE10A with IC50 values in the low nanomolar range.[1] In contrast, significantly higher concentrations are required to inhibit other PDE families, highlighting its high degree of selectivity for PDE10A.[1]
Experimental Protocols
The determination of a compound's selectivity profile against various PDE isoforms is typically achieved through in vitro enzymatic assays. A common and robust method is the Radiometric PDE Assay .
Radiometric Phosphodiesterase (PDE) Assay
Principle:
This assay measures the enzymatic activity of a specific PDE by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate (e.g., [³H]-AMP or [³H]-GMP). The inhibitory potential of a test compound is determined by its ability to reduce the rate of this conversion.
Methodology:
-
Compound Preparation: A stock solution of the test compound (e.g., PQ10) is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to generate a range of concentrations to be tested.
-
Reaction Mixture Preparation: For each PDE isoform to be tested, a reaction mixture is prepared in a microplate. The mixture contains:
-
Assay buffer with appropriate pH and cofactors (e.g., Mg²⁺).
-
The purified, recombinant PDE enzyme of interest.
-
The test compound at a specific concentration or vehicle control (DMSO).
-
-
Enzyme-Inhibitor Pre-incubation: The reaction plate is incubated for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the test compound to bind to the enzyme.
-
Initiation of Enzymatic Reaction: The reaction is initiated by the addition of the radiolabeled substrate (e.g., [³H]-cAMP or [³H]-cGMP) to each well.
-
Reaction Incubation: The plate is incubated for a specific time, allowing the PDE enzyme to hydrolyze the cyclic nucleotide. The incubation time is optimized to ensure the reaction is in the linear range.
-
Termination of Reaction: The enzymatic reaction is stopped by the addition of a quenching agent, such as a high concentration of a non-selective PDE inhibitor (e.g., IBMX) or by heat inactivation.
-
Separation of Product from Substrate: The radiolabeled 5'-monophosphate product is separated from the unreacted cyclic nucleotide substrate. This can be achieved using various techniques, such as anion-exchange chromatography or with the use of scintillant-coated beads that specifically bind the product.
-
Detection and Data Analysis: The amount of radioactivity in the product fraction is quantified using a scintillation counter. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
PDE10A Signaling Pathway
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow for PDE Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a PDE inhibitor.
References
Navigating the Selectivity Landscape of PDE10A Inhibitors: A Comparative Guide
For researchers and drug development professionals, understanding the cross-reactivity profile of a pharmacological tool is paramount to interpreting experimental results and predicting potential off-target effects. This guide provides a comparative overview of the selectivity of phosphodiesterase 10A (PDE10A) inhibitors, with a focus on the types of data and methodologies crucial for this assessment. As specific cross-reactivity data for "Phosphodiesterase 10-IN-2" is not publicly available, this guide will utilize data from a representative, highly selective PDE10A inhibitor, referred to here as "Compound X," to illustrate the principles of selectivity profiling.
Understanding PDE10A and the Importance of Selectivity
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons of the striatum, making it a key regulator of signaling pathways involved in motor control, cognition, and motivation.[3][4] Consequently, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[5][6]
Given the structural similarities among the 11 families of phosphodiesterases, achieving high selectivity for PDE10A is a significant challenge in drug development.[7][8] Off-target inhibition of other PDE subtypes can lead to unintended side effects. For instance, inhibition of PDE families that regulate cardiovascular or inflammatory processes could result in adverse events.[7] Therefore, a thorough characterization of a PDE10A inhibitor's selectivity is a critical step in its preclinical development.
Comparative Selectivity Profile of a Representative PDE10A Inhibitor
The following table summarizes the in vitro inhibitory activity of a hypothetical, highly selective PDE10A inhibitor ("Compound X") against various PDE isoforms and a broader panel of common off-target receptors. This data is representative of what would be generated in a comprehensive selectivity screening campaign.
| Target | IC50 (nM) | Fold Selectivity vs. PDE10A |
| PDE10A | 0.1 | - |
| PDE1A | >10,000 | >100,000 |
| PDE2A | >10,000 | >100,000 |
| PDE3A | >10,000 | >100,000 |
| PDE4B | >10,000 | >100,000 |
| PDE5A | >10,000 | >100,000 |
| PDE6 | >10,000 | >100,000 |
| PDE7A | >10,000 | >100,000 |
| PDE8A | >10,000 | >100,000 |
| PDE9A | >10,000 | >100,000 |
| PDE11A | >10,000 | >100,000 |
| Selected Off-Targets | ||
| Dopamine D2 Receptor | >10,000 | >100,000 |
| Serotonin 5-HT2A Receptor | >10,000 | >100,000 |
| Adrenergic α1 Receptor | >10,000 | >100,000 |
| hERG Channel | >10,000 | >100,000 |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Fold selectivity is calculated by dividing the IC50 for the off-target by the IC50 for PDE10A.
Experimental Protocols for Selectivity Profiling
A tiered approach is typically employed to assess the selectivity of a PDE10A inhibitor. This involves initial screening against other PDE family members, followed by a broader screen against a panel of receptors, ion channels, and enzymes.
PDE Family Selectivity Screening (Enzymatic Assay)
Objective: To determine the inhibitory potency of a compound against all 11 PDE families.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes for each family are used. The substrates, cAMP or cGMP, are radiolabeled (e.g., with tritium, ³H) or fluorescently tagged.
-
Assay Reaction: The inhibitor is serially diluted and incubated with the respective PDE enzyme in an assay buffer. The enzymatic reaction is initiated by the addition of the substrate.
-
Separation and Detection: After a defined incubation period, the reaction is terminated. The product of the reaction (e.g., ³H-AMP or ³H-GMP) is separated from the unreacted substrate using methods like scintillation proximity assay (SPA) or anion exchange chromatography.
-
Data Analysis: The amount of product formed is measured, and the percentage of inhibition for each concentration of the inhibitor is calculated. IC50 values are then determined by fitting the data to a dose-response curve.
Broad Panel Off-Target Screening (Radioligand Binding Assays)
Objective: To identify potential interactions of the compound with a wide range of other biologically relevant targets.
Methodology:
-
Target and Radioligand Preparation: Membranes from cells expressing the target receptor, ion channel, or transporter are prepared. A specific radioligand for each target is used.
-
Binding Assay: The test compound (typically at a high concentration, e.g., 1 or 10 µM) is incubated with the cell membranes and the corresponding radioligand.
-
Separation and Detection: The mixture is filtered to separate the bound radioligand from the unbound. The radioactivity on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. For any significant "hits" (typically >50% inhibition), a full dose-response curve is generated to determine the Ki (inhibition constant).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in selectivity profiling and the biological context of PDE10A inhibition, the following diagrams are provided.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. Discovery of natural product inhibitors of phosphodiesterase 10A as novel therapeutic drug for schizophrenia using a multistep virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 8. Selectivity mechanism of inhibition towards Phosphodiesterase 1B and phosphodiesterase 10A in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming PDE10A Inhibition: A Comparative Guide to Phosphodiesterase 10-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Phosphodiesterase 10-IN-2" and other leading phosphodiesterase 10A (PDE10A) inhibitors. The following sections detail the in vitro potency and selectivity of these compounds, supported by experimental data. This guide also outlines the methodologies for key experiments and visualizes the relevant biological pathways and workflows to aid in the comprehensive evaluation of PDE10A inhibition.
Performance Comparison of PDE10A Inhibitors
The selection of a suitable PDE10A inhibitor is critical for both basic research and drug development. The following table summarizes the in vitro potency of "this compound" in comparison to other well-characterized PDE10A inhibitors.
| Compound Name | Synonym(s) | PDE10A IC50 (nM) | PDE10A Ki (nM) | Selectivity Profile |
| This compound | THPP-4 | 11.9[1] | 4.5[2][3][4][5][6] | While a specific selectivity panel for this compound is not publicly available, a related compound from the same series, THPP-6, demonstrates >300-fold selectivity for PDE10A over other PDE families. |
| Mardepodect | PF-2545920 | 0.37[1][3][4] | - | >1000-fold selective over other PDE families.[1][3] |
| TP-10 | - | 0.8[2] | - | A selective PDE10A inhibitor. |
| TAK-063 | Balipodect | 0.30[7] | - | >15000-fold selective over other PDE families.[7] |
| CPL500036 | - | 1 | - | Did not inhibit other PDE family members at a concentration of 100x its IC50.[8] |
| JNJ-42314415 | - | - | - | A potent and specific PDE10A inhibitor in vivo. |
| Papaverine | - | - | - | A specific inhibitor of PDE10A.[9] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PDE10A inhibitors and the experimental approaches to their characterization, the following diagrams illustrate the key signaling pathway and a general experimental workflow.
Experimental Protocols
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a common method to determine the in vitro potency (IC50) of a test compound against PDE10A.
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the product of the PDE10A reaction (AMP) for a specific binding agent. When the fluorescent probe is bound to the larger binding agent, it emits highly polarized light. PDE10A hydrolyzes the fluorescent cAMP to fluorescent AMP, which is displaced from the binding agent, leading to a decrease in fluorescence polarization. PDE10A inhibitors prevent this hydrolysis, thus maintaining a high level of fluorescence polarization.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled cAMP substrate, PDE10A enzyme, and the binding agent according to the manufacturer's instructions.
-
Inhibitor Preparation: Serially dilute the test compounds (e.g., "this compound") to a range of concentrations.
-
Assay Plate Setup: Add the assay buffer, fluorescent substrate, and test inhibitor to the wells of a microplate.
-
Enzyme Reaction: Initiate the reaction by adding the PDE10A enzyme to the wells. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the binding agent.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular cAMP/cGMP Levels (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cyclic nucleotides in cell lysates, a direct measure of PDE10A inhibition in a cellular context.
Materials:
-
Cells expressing PDE10A (e.g., striatal neurons or recombinant cell lines)
-
PDE10A inhibitor (e.g., "this compound")
-
cAMP or cGMP ELISA Kit
-
Cell lysis buffer
-
Protein Assay Kit (e.g., BCA)
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the PDE10A inhibitor or vehicle for a specified time.
-
Cell Lysis: Aspirate the media and lyse the cells using the appropriate lysis buffer.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each sample using a protein assay.
-
ELISA Procedure: Perform the cAMP or cGMP ELISA according to the kit manufacturer's instructions. This typically involves the incubation of the cell lysate with a fixed amount of labeled cyclic nucleotide and a limited amount of specific antibody.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the cAMP or cGMP concentration in the samples from the standard curve and normalize to the total protein concentration. An increase in cAMP/cGMP levels upon treatment with the inhibitor confirms target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of binding and inhibitory properties of TAK-063, a novel phosphodiesterase 10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of PDE10A Inhibitors for Central Nervous System Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phosphodiesterase 10A (PDE10A) inhibitors, a promising class of drugs for the treatment of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease. By modulating cyclic nucleotide signaling in the brain, these inhibitors offer a novel therapeutic approach. This document presents a detailed analysis of their performance, supported by experimental data, to aid in research and development efforts.
Introduction to PDE10A and its Role in the CNS
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia involved in motor control, cognition, and emotional regulation.[3][4] Within the striatum, MSNs are organized into two main pathways: the direct pathway (expressing D1 dopamine (B1211576) receptors) and the indirect pathway (expressing D2 dopamine receptors). PDE10A inhibition increases the levels of cAMP and cGMP in MSNs, thereby modulating the activity of these pathways.[4] This modulation of striatal output is the primary rationale for investigating PDE10A inhibitors as potential treatments for neuropsychiatric and neurodegenerative disorders.[5]
Comparative Efficacy and Potency of Key PDE10A Inhibitors
A number of PDE10A inhibitors have been developed and evaluated in preclinical and clinical studies. The following tables summarize the in vitro potency and in vivo efficacy of several key compounds.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | PDE10A IC50 (nM) | Selectivity Notes |
| TAK-063 | 0.30[6] | Highly selective.[6] |
| CPL500036 | 1[4][7] | Did not inhibit other PDE family members at 100x IC50.[4] |
| MK-8189 | Sub-nanomolar[8][9][10] | Excellent selectivity.[11] |
| MP-10 (PF-02545920) | 0.18[4] | Highly selective.[12] |
| TP-10 | 0.3[4] | Potent and selective. |
| Papaverine | ~30[13] | Non-selective PDE inhibitor.[14] |
Preclinical In Vivo Efficacy
The conditioned avoidance response (CAR) is a behavioral model used to predict the antipsychotic efficacy of drugs. Catalepsy, a state of motor immobility, is often used as a preclinical indicator of potential extrapyramidal side effects.
| Compound | Animal Model | Efficacy Measure | Key Findings |
| MK-8189 | Rat | Conditioned Avoidance Response | Significantly decreased avoidance behavior at >48% PDE10A enzyme occupancy.[8][10] |
| MP-10 (PF-02545920) | Rat, Mouse | Conditioned Avoidance Response | Active in antagonizing apomorphine-induced climbing and inhibiting conditioned avoidance.[15] |
| TAK-063 | Mouse | PCP-induced Hyperlocomotion | Potent suppression at a minimum effective dose of 0.3 mg/kg.[6] |
| CPL500036 | Rat | Catalepsy | Induced dose-dependent catalepsy with a minimum effective dose of 0.6 mg/kg.[4][5][7] |
| General PDE10A Inhibitors | Rat | Catalepsy | Generally induce less pronounced catalepsy compared to D2 receptor blockers.[1] |
Clinical Trial Outcomes
Several PDE10A inhibitors have advanced to clinical trials, primarily for schizophrenia. However, the results have been mixed, with some notable failures.
| Compound | Indication | Phase | Key Findings |
| PF-02545920 (MP-10) | Schizophrenia | Phase 2 | Failed to differentiate from placebo in treating acute exacerbations.[16][17][18] |
| TAK-063 | Schizophrenia | Phase 2 | Did not meet the primary endpoint for improving symptoms of schizophrenia. Modeling from a PET study indicated the 20 mg dose would yield ~30% PDE10A enzyme occupancy.[19] |
| CPL500036 | Schizophrenia | Phase 2 | Showed significant improvements in PANSS scores in patients with acute schizophrenia exacerbation.[3] The FDA has cleared the path for Phase 3 testing.[20] |
The clinical trial failures of some PDE10A inhibitors have prompted a re-evaluation of the therapeutic hypothesis and the required level of target engagement for clinical efficacy.[19]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by PDE10A inhibitors and a general workflow for their preclinical evaluation.
Detailed Experimental Protocols
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency (IC50) of a test compound against PDE10A.
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the unlabeled cyclic nucleotide for the catalytic site of the PDE10A enzyme. The hydrolysis of the fluorescent substrate by PDE10A results in a decrease in fluorescence polarization.
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-labeled cAMP or cGMP substrate
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Test compounds
-
384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.
-
Add 10 µL of the FAM-labeled substrate (e.g., 100 nM final concentration) to all wells.
-
Initiate the reaction by adding 5 µL of diluted PDE10A enzyme (final concentration optimized for linear reaction kinetics) to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA) or by directly reading the plate.
-
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the "enzyme" and "no enzyme" controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conditioned Avoidance Response (CAR) in Rats
This behavioral assay is used to assess the antipsychotic potential of a compound.
Principle: Rats are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving from one compartment of a shuttle box to another in response to a warning signal (e.g., a light or tone). Antipsychotic drugs selectively suppress this learned avoidance response without impairing the escape response (moving after the shock has started).
Apparatus:
-
A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
-
A light or auditory stimulus generator.
-
A control unit to program the timing of stimuli and record responses.
Procedure:
-
Training: Place a rat in one compartment of the shuttle box. Present the warning stimulus for 10 seconds, followed by the warning stimulus plus a mild foot shock (e.g., 0.5 mA) for a further 10 seconds. The trial is terminated if the rat moves to the other compartment. Rats are trained for a set number of trials per day until they reach a stable performance of >80% avoidance.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session (e.g., 60 minutes for oral administration).
-
Testing: Place the rat back in the shuttle box and present a series of trials as in the training phase. Record the number of avoidance responses (moving during the warning signal), escape responses (moving during the shock), and no responses.
Data Analysis:
-
Calculate the percentage of avoidance responses for each animal.
-
Compare the percentage of avoidance responses between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
In Vivo Microdialysis for Dopamine and Glutamate
This technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[21][22][23][24]
Principle: A microdialysis probe with a semi-permeable membrane is implanted into the target brain region (e.g., striatum).[21] The probe is perfused with an artificial cerebrospinal fluid (aCSF), and small molecules, including neurotransmitters, diffuse from the extracellular fluid across the membrane and into the dialysate, which is then collected and analyzed.[23]
Materials:
-
Microdialysis probes
-
Guide cannulae
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain, targeting the region of interest. Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 1-2 hours.
-
Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer the test compound.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours to monitor changes in neurotransmitter levels.
-
Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine and glutamate.
Data Analysis:
-
Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.
-
Compare the time course of neurotransmitter changes between the drug-treated and vehicle-treated groups.
Conclusion
PDE10A remains a compelling target for the development of novel treatments for CNS disorders. While the clinical development of some early-generation inhibitors has been challenging, the preclinical data for newer compounds like CPL500036 are encouraging. A deeper understanding of the complex signaling pathways modulated by PDE10A, combined with a robust preclinical to clinical translational strategy, will be crucial for the successful development of this class of drugs. This guide provides a comparative framework and detailed methodologies to support ongoing research in this promising area.
References
- 1. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychiatrictimes.com [psychiatrictimes.com]
- 4. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 5. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. matilda.science [matilda.science]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phosphodiesterase 10A Inhibitor Monotherapy Is Not an Effective Treatment of Acute Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Selectivity mechanism of inhibition towards Phosphodiesterase 1B and phosphodiesterase 10A in silico investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In Vivo Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phosphodiesterase 10-IN-2
For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical compounds like Phosphodiesterase 10-IN-2 are fundamental to ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a potent inhibitor of Phosphodiesterase 10A (PDE10A). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of analogous laboratory chemicals and phosphodiesterase inhibitors.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat, with additional protective clothing as necessary to prevent skin contact.
-
Respiratory Protection: In the case of handling the compound in powdered form or if there is a risk of aerosolization, a NIOSH-approved respirator is essential. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | MedchemExpress |
| Synonyms | THPP-4 | MedchemExpress |
| Molecular Formula | C₂₀H₂₁ClN₆O₂ | MedchemExpress |
| Molecular Weight | 412.87 g/mol | MedchemExpress |
| Target | Phosphodiesterase 10A (PDE10A) | MedchemExpress |
| Ki | 4.5 nM | MedchemExpress |
| Primary Indication (Research) | Schizophrenia | MedchemExpress |
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be conducted in strict adherence to institutional, local, state, and federal regulations. The following is a general procedural guide.
Step 1: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated laboratory materials (e.g., pipette tips, vials, gloves, weighing paper).
-
Solutions containing the compound.
Step 2: Container Selection and Labeling
The choice of appropriate waste containers is critical for preventing leaks and ensuring safe handling.
-
Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and chemically compatible hazardous waste container.
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., solvents).
Step 3: Waste Accumulation and Storage
-
Designate a specific, well-ventilated area within the laboratory for the temporary accumulation of hazardous waste.
-
Ensure that all waste containers are kept securely closed when not in use.
-
Follow your institution's guidelines regarding the maximum volume of hazardous waste that can be stored in a satellite accumulation area.
Step 4: Arranging for Disposal
-
Once a waste container is full or has reached its designated accumulation time limit, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Complete a hazardous waste pickup request form as required by your institution, providing precise and complete information about the waste's composition and quantity.
Primary Disposal Recommendation: The most compliant and safest method for disposing of this compound is through your institution's designated hazardous waste management program, which utilizes licensed waste disposal vendors for incineration or other approved disposal methods.[1]
Experimental Protocols and Signaling Pathways
Phosphodiesterase 10A (PDE10A) Signaling Pathway
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in cellular signaling.[2] In the brain, PDE10A is highly expressed in the medium spiny neurons of the striatum. Its inhibition leads to an increase in both cAMP and cGMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). This modulation affects dopamine (B1211576) receptor signaling, which is crucial for motor control and cognition.[3][4] Inhibition of PDE10A can potentiate the signaling of D1 receptor-expressing neurons and inhibit the signaling of D2 receptor-expressing neurons.[4]
Caption: PDE10A Signaling Pathway Inhibition.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Logistical Protocols for Handling Phosphodiesterase 10-IN-2
For Researchers, Scientists, and Drug Development Professionals: This document provides critical, immediate safety and logistical guidance for the handling and disposal of Phosphodiesterase 10-IN-2. Adherence to these procedures is paramount to ensure personnel safety and mitigate environmental contamination. As a potent research compound, this compound necessitates stringent handling protocols.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure scenarios is crucial before handling this compound. The following table summarizes the required personal protective equipment. The use of engineering controls, such as a certified chemical fume hood or a glove box, is the primary method of exposure control, with PPE serving as a critical secondary barrier.
| PPE Category | Equipment | Specifications & Use Cases |
| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards. Required at all times in the laboratory where the compound is handled. |
| Face Shield | To be worn over safety goggles/glasses during procedures with a high risk of splashing or aerosol generation. | |
| Hand Protection | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended. Check manufacturer's compatibility charts for breakthrough times. Gloves should be inspected for any signs of degradation before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or during procedures with a significant splash risk. | |
| Respiratory Protection | N95 Respirator or higher | Required when handling the compound as a powder outside of a containment system (e.g., fume hood, glove box) to prevent inhalation of airborne particles. A full respiratory protection program, including fit testing, should be in place. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Designate a specific area within a certified chemical fume hood for all manipulations of this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.
-
Have a spill kit readily accessible.
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don inner gloves.
-
Don outer gloves, ensuring the cuffs of the gloves are over the sleeves of the lab coat.
-
Put on safety goggles.
-
If required, don a face shield and/or respirator.
-
-
Handling the Compound:
-
Perform all weighing and solution preparation within the designated area of the chemical fume hood.
-
Use disposable equipment (e.g., pipette tips, weighing paper) whenever possible to minimize cross-contamination.
-
Handle the compound with care to avoid generating dust or aerosols.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the compound.
-
Segregate all waste as described in the disposal plan.
-
-
Doffing PPE:
-
Remove outer gloves first, peeling them off without touching the outside surface.
-
Remove the face shield and/or respirator.
-
Remove the laboratory coat, folding it inward to contain any potential contamination.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental release and ensure compliance with institutional and regulatory guidelines.
| Waste Stream | Container Type | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant hazardous waste container | Includes contaminated gloves, pipette tips, weighing paper, and other disposable labware. |
| Liquid Waste | Labeled, sealed, and chemically compatible hazardous waste container | Includes unused solutions and solvent rinses. Do not mix with incompatible waste streams. |
| Sharps Waste | Designated sharps container | Includes needles, syringes, and other contaminated sharp objects. |
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation. Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste.
Visualized Workflows and Safety Logic
To further clarify the operational procedures and safety hierarchy, the following diagrams have been generated.
Caption: Step-by-step workflow for handling this compound.
Caption: Hierarchy of controls for mitigating chemical hazards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
